molecular formula C47H55ClF3N5O6S3 B10827330 Navitoclax-d8

Navitoclax-d8

カタログ番号: B10827330
分子量: 982.7 g/mol
InChIキー: JLYAXFNOILIKPP-YSUYZUONSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Navitoclax-d8 is a useful research compound. Its molecular formula is C47H55ClF3N5O6S3 and its molecular weight is 982.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1/i26D2,27D2,28D2,29D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-YSUYZUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1CC[C@H](CSC2=CC=CC=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC(=O)C4=CC=C(C=C4)N5CCN(CC5)CC6=C(CCC(C6)(C)C)C7=CC=C(C=C7)Cl)S(=O)(=O)C(F)(F)F)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

982.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Navitoclax-d8, the deuterated analog of the potent Bcl-2 family inhibitor, Navitoclax. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cancer research.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Navitoclax (also known as ABT-263), a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] The incorporation of eight deuterium atoms enhances its utility as an internal standard in quantitative bioanalytical assays.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({4-[((1R)-3-morpholin-4-yl-1-{[phenyl(d5)]sulfanyl}propyl)amino]-3-[(trifluoromethyl)sulfonyl]phenyl}sulfonyl)benzamide-d8[4]
Synonyms ABT-263-d8[4]
CAS Number 1217620-38-6[4][5]
Molecular Formula C47H47D8ClF3N5O6S3[5]
Molecular Weight 982.66 g/mol [5]
Appearance White to off-white solid powder[5]
Purity ≥99% deuterated forms (d1-d8)[4]
LogP 9.6[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 14[5]
Rotatable Bond Count 16[5]

Solubility

The solubility of this compound has been determined in various organic solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Dimethylformamide (DMF)30 mg/mL[4]
Dimethyl sulfoxide (DMSO)≥ 25 mg/mL[2]
Ethanol0.5 mg/mL[4]
DMF:PBS (pH 7.2) (1:2)0.3 mg/mL[4]

Structure

This compound possesses a complex chemical structure characterized by multiple aromatic rings, a piperazine moiety, a morpholine group, and a sulfonamide linkage. The eight deuterium atoms are typically located on the morpholine ring. The overall structure is designed to mimic the BH3 domain of pro-apoptotic proteins, enabling it to bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 family members.

Mechanism of Action: Inhibition of the Bcl-2 Family

Navitoclax is a potent inhibitor of the anti-apoptotic Bcl-2 family proteins, specifically Bcl-2, Bcl-xL, and Bcl-w, with Ki values of less than 1 nM.[2][5] By binding to these proteins, Navitoclax displaces pro-apoptotic proteins like BIM, BAK, and BAX.[6] This disruption of the protein-protein interactions allows the pro-apoptotic proteins to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[1][6] The release of cytochrome c and other pro-apoptotic factors from the mitochondria subsequently activates the caspase cascade, leading to programmed cell death (apoptosis).[6]

Navitoclax_Mechanism_of_Action Navitoclax Signaling Pathway Navitoclax This compound Bcl2_Family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) Navitoclax->Bcl2_Family Inhibits Pro_Apoptotic Pro-apoptotic Proteins (BIM, BAK, BAX) Navitoclax->Pro_Apoptotic Releases Bcl2_Family->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Mechanism of action of Navitoclax in inducing apoptosis.

Experimental Protocols

Analytical Method for Quantification of Navitoclax

A robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the quantitative analysis of Navitoclax in human plasma, utilizing this compound as an internal standard.[3]

Methodology:

  • Sample Preparation: Protein precipitation is performed using acetonitrile to extract Navitoclax and the this compound internal standard from the plasma matrix.[3]

  • Chromatographic Separation: The separation is achieved using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase. The total analytical run time is approximately 3 minutes.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The transitions for Navitoclax and this compound are monitored in multiple reaction monitoring (MRM) mode.[3]

  • Quantification: The concentration of Navitoclax is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The assay has a linear range of 5-5,000 ng/mL.[3]

Analytical_Workflow LC-MS/MS Quantification Workflow Plasma_Sample Plasma Sample + This compound (IS) Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for the quantification of Navitoclax using LC-MS/MS.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, suggesting that the specific deuteration method may be proprietary. However, the general approach would involve the synthesis of a deuterated morpholine precursor, which is then incorporated into the Navitoclax scaffold during the final steps of the synthesis. The synthesis of the non-deuterated Navitoclax has been described in various patents and publications.

Conclusion

This compound is an essential tool for the preclinical and clinical development of Navitoclax. Its well-characterized chemical and physical properties, coupled with its role as a reliable internal standard, facilitate accurate pharmacokinetic and pharmacodynamic studies. The understanding of its mechanism of action provides a solid foundation for further research into its therapeutic potential in various malignancies. This guide serves as a foundational resource for scientists and researchers, providing key technical data and methodologies to support their work with this important compound.

References

Navitoclax-d8 Powder: A Technical Guide to Physical and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Navitoclax-d8 powder. Given that this compound is the deuterated form of Navitoclax and primarily utilized as an internal standard in pharmacokinetic studies, detailed stability data for the powder form is not extensively published.[1][2][3] This guide synthesizes available information on Navitoclax and related compounds, offering insights into its stability profile, recommended storage conditions, and potential degradation pathways. It also outlines experimental protocols for comprehensive stability assessment.

Overview of Navitoclax and this compound

Navitoclax (ABT-263) is a potent, orally bioavailable inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[4][5] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax induces apoptosis in cancer cells that are dependent on these anti-apoptotic proteins for survival.[6] this compound is a stable isotope-labeled version of Navitoclax, where eight hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to Navitoclax but has a distinct mass.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C47H47D8ClF3N5O6S3[3]
Molecular Weight 982.66 g/mol [3]
Appearance White to off-white solid powder[3]
Solubility DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 0.5 mg/mL[5]
LogP 9.6[3]

Chemical Stability and Degradation

While specific degradation pathways for this compound have not been detailed in the literature, insights can be drawn from studies on structurally related Bcl-2 inhibitors like Venetoclax.[7] Potential degradation pathways for this compound under various stress conditions are likely to involve hydrolysis, oxidation, and photolysis.

A study on Venetoclax identified several degradation products under stress conditions, suggesting that the core structure of these molecules can be susceptible to degradation.[7] For Navitoclax, the presence of sulfonamide and ether linkages might represent potential sites for hydrolytic cleavage under acidic or basic conditions. The thioether and aromatic amine moieties could be susceptible to oxidation.

Signaling Pathway of Navitoclax's Target

Navitoclax targets the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway. A simplified diagram of this pathway and the mechanism of action of Navitoclax is presented below.

Bcl2_Pathway cluster_stress Cellular Stress Signals cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_downstream Downstream Events DNA Damage DNA Damage BH3-only proteins\n(e.g., BIM, PUMA) BH3-only proteins (e.g., BIM, PUMA) DNA Damage->BH3-only proteins\n(e.g., BIM, PUMA) Growth Factor\nWithdrawal Growth Factor Withdrawal Growth Factor\nWithdrawal->BH3-only proteins\n(e.g., BIM, PUMA) Other Stress Other Stress Other Stress->BH3-only proteins\n(e.g., BIM, PUMA) BAX / BAK BAX / BAK BH3-only proteins\n(e.g., BIM, PUMA)->BAX / BAK activates Bcl-2 / Bcl-xL / Bcl-w Bcl-2 / Bcl-xL / Bcl-w BH3-only proteins\n(e.g., BIM, PUMA)->Bcl-2 / Bcl-xL / Bcl-w Mitochondrial Outer\nMembrane Permeabilization\n(MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) BAX / BAK->Mitochondrial Outer\nMembrane Permeabilization\n(MOMP) Bcl-2 / Bcl-xL / Bcl-w->BAX / BAK inhibits Cytochrome c\nRelease Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)->Cytochrome c\nRelease Caspase Activation Caspase Activation Cytochrome c\nRelease->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Navitoclax Navitoclax Navitoclax->Bcl-2 / Bcl-xL / Bcl-w inhibits

Caption: Bcl-2 signaling pathway and Navitoclax's mechanism of action.

Physical Stability

The physical stability of this compound powder relates to the preservation of its solid-state properties, such as crystal form, particle size, and appearance. Changes in these properties can affect handling, solubility, and bioavailability. As a white to off-white solid powder, any change in color or morphology could indicate physical instability or chemical degradation.[3]

Stability Data Summary

The available stability data for Navitoclax and its deuterated form are summarized in the tables below. It is important to note that most of the detailed data pertains to Navitoclax in solution.

Table 2: Solid-State Stability of this compound

ConditionDurationObservation/SpecificationReference
Room Temperature≥ 4 yearsStable[5]

Table 3: Solution Stability of Navitoclax and this compound

CompoundSolvent/MatrixStorage TemperatureDurationStability OutcomeReference
This compoundStock Solution-80°C6 monthsStable[2]
This compoundStock Solution-20°C1 monthStable[2]
NavitoclaxDMSO-20°C~13 monthsStable[1]
NavitoclaxHuman Plasma-70°C34 monthsStable[1]
NavitoclaxHuman Plasma-70°C (3 cycles)N/AStable through three freeze-thaw cycles[1]

Experimental Protocols for Stability Assessment

To conduct a thorough stability assessment of this compound powder, a series of experiments based on ICH guidelines should be performed.[8] These studies typically involve long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions outlined in Table 4. Also, expose the solid powder to thermal, humidity, and photolytic stress.

  • Stress Conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HClUp to 72 hours
Base Hydrolysis 0.1 M NaOHUp to 72 hours
Oxidation 3% H2O2Up to 72 hours
Thermal (Solution) 60°CUp to 72 hours
Thermal (Solid) 80°CUp to 7 days
Photolytic (Solid) ICH Q1B recommended light exposure (UV/Vis)As per ICH
Humidity (Solid) 25°C / 92.5% RHUp to 7 days
  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[9]

  • Peak Purity: Assess the purity of the main peak to ensure that no degradation products are co-eluting.

  • Mass Balance: Account for the amount of degraded active pharmaceutical ingredient (API) and the amount of degradation products formed.

Workflow for Stability-Indicating Method Development

The development of a robust analytical method is crucial for accurate stability assessment.

Stability_Workflow cluster_method_dev Method Development cluster_stress_testing Forced Degradation cluster_validation Method Validation cluster_application Application A Select Analytical Technique (e.g., HPLC, UPLC) B Optimize Chromatographic Conditions (Mobile Phase, Column, Flow Rate, etc.) A->B C Develop Detection Method (UV, MS) B->C F Ensure Separation of Degradants from API B->F D Perform Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) E Analyze Stressed Samples D->E E->F G Validate Method According to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) F->G H Use Validated Method for Long-Term and Accelerated Stability Studies G->H

Caption: Workflow for developing a stability-indicating analytical method.

Recommended Storage and Handling

Based on the available information, the following storage and handling procedures are recommended for this compound powder to ensure its long-term stability:

  • Solid Powder: Store at room temperature in a well-closed container, protected from light and moisture.[5]

  • Stock Solutions: For long-term storage (up to 6 months), prepare stock solutions and store them at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]

  • Handling: Handle the powder in a well-ventilated area, using appropriate personal protective equipment. Avoid repeated freeze-thaw cycles of solutions.[1]

Conclusion

This compound is a critical reagent for the bioanalytical quantification of Navitoclax. While specific, in-depth stability studies on the powder form are not widely published, the available data for the non-deuterated analog and general knowledge of pharmaceutical stability suggest that this compound is a stable compound when stored under appropriate conditions. This guide provides a framework for researchers and drug development professionals to understand and further investigate the stability of this compound, ensuring its integrity and reliability in experimental applications. Comprehensive stability testing following the outlined protocols is recommended to establish a detailed stability profile for specific formulations or drug products containing this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Navitoclax-d8, a deuterated analog of the potent Bcl-2 family inhibitor, Navitoclax. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, a key experimental protocol for its application, and the biological pathway it modulates.

Core Compound Data

This compound serves as a crucial internal standard for the accurate quantification of Navitoclax in biological matrices, a common practice in pharmacokinetic and pharmacodynamic studies. The stable isotope labeling minimally alters the chemical behavior of the molecule, making it an ideal reference compound in mass spectrometry-based assays.

PropertyValue
CAS Number 1217620-38-6
Molecular Weight 982.66 g/mol
Synonyms ABT-263-d8

Mechanism of Action: The Apoptosis Signaling Pathway

Navitoclax is a BH3 mimetic, a class of drugs that target the anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w.[1][2] These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies.[2] By binding to and inhibiting these proteins, Navitoclax liberates pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1][3] This activation results in the permeabilization of the outer mitochondrial membrane, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[3][4][5]

Navitoclax_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK BAX / BAK (Pro-apoptotic) MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP Oligomerization & Pore Formation Cytochrome_c Cytochrome c Caspases Caspase Cascade Cytochrome_c->Caspases Activation MOMP->Cytochrome_c Release Navitoclax Navitoclax Bcl2_family Bcl-2, Bcl-xL, Bcl-w (Anti-apoptotic) Navitoclax->Bcl2_family Inhibition BIM BIM (Pro-apoptotic BH3-only) Bcl2_family->BIM BIM->BAX_BAK Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Navitoclax Inhibition of the Bcl-2 Apoptotic Pathway.

Experimental Protocol: Quantification of Navitoclax in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of Navitoclax in human plasma using this compound as an internal standard. This method is crucial for pharmacokinetic analysis in clinical and preclinical studies.

1. Preparation of Stock and Working Solutions:

  • Prepare independent stock solutions of Navitoclax and this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

  • On the day of analysis, prepare fresh working solutions by diluting the stock solutions in a 1:1 (v/v) mixture of acetonitrile and water to create a series of calibration standards and quality control (QC) samples.

2. Sample Preparation:

  • To a 50 µL aliquot of a human plasma sample in a borosilicate glass test tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a concentration of 500 ng/mL.

  • For blank samples, add 200 µL of acetonitrile without the internal standard.

  • Vortex-mix the samples.

  • Centrifuge the samples at 1200 ×g for 10 minutes at room temperature to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Inject 5 µL of the prepared sample onto a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Chromatographic Separation:

    • Utilize a C18 analytical column (e.g., Waters Acquity UPLC BEH C18).

    • Employ an isocratic mobile phase for separation.

    • The total run time is typically around 3 minutes.

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for both Navitoclax and this compound in multiple reaction monitoring (MRM) mode.

4. Data Analysis:

  • Quantify the concentration of Navitoclax in the plasma samples by calculating the peak area ratio of Navitoclax to the internal standard (this compound) and comparing it to the calibration curve generated from the standards with known concentrations.

The following diagram illustrates the general workflow for this quantitative analysis.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataAnalysis Data Processing Plasma Plasma Sample (50 µL) Spike Add Acetonitrile with This compound (200 µL) Plasma->Spike Vortex Vortex Mix Spike->Vortex Centrifuge Centrifuge (1200 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data Peak Peak Area Integration Data->Peak Ratio Calculate Peak Area Ratio (Navitoclax / this compound) Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Workflow for Navitoclax Quantification using LC-MS/MS.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key components of a Certificate of Analysis (CoA) for Navitoclax-d8, a deuterated analog of the potent Bcl-2 family protein inhibitor, Navitoclax. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies used to ensure the identity, purity, and overall quality of this critical research compound.

Quantitative Data Summary

A typical Certificate of Analysis for this compound will include a range of quantitative tests to confirm its chemical properties and purity. The following tables summarize the expected specifications and representative results.

Table 1: General Information and Physical Properties

ParameterSpecificationRepresentative Result
Product Name This compoundThis compound
CAS Number 1217620-38-61217620-38-6
Molecular Formula C₄₇H₄₇D₈ClF₃N₅O₆S₃C₄₇H₄₇D₈ClF₃N₅O₆S₃
Molecular Weight 982.66 g/mol 982.66 g/mol
Appearance White to off-white solidConforms
Solubility Soluble in DMSOConforms

Table 2: Purity and Identity

TestMethodSpecificationRepresentative Result
Purity (HPLC) HPLC-UV≥98.0%99.71%
Deuterated Forms (d₁-d₈) Mass Spectrometry≥99%Conforms[1]
Identity (¹H NMR) ¹H NMRConforms to structureConforms
Identity (Mass Spec) ESI-MSConforms to molecular weightConforms

Table 3: Residual Solvents and Water Content

TestMethodSpecificationRepresentative Result
Residual Solvents GC-HS≤0.5%<0.1%
Water Content Karl Fischer Titration≤0.5%0.2%

Table 4: Elemental Analysis

ElementTheoretical %Actual %
Carbon (C) 57.4457.38
Hydrogen (H) 4.824.85
Nitrogen (N) 7.137.09

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50-95% B

      • 25-30 min: 95% B

      • 30-31 min: 95-50% B

      • 31-35 min: 50% B

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Deuterated Form Confirmation

Objective: To confirm the molecular weight of this compound and verify the incorporation of deuterium atoms.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Electrospray Ionization (ESI) source

Procedure:

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer, or an LC-MS run can be performed.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1200

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 983.6). The isotopic distribution pattern will confirm the presence of the eight deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of the deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals corresponding to the protons on the deuterated morpholine ring, compared to the spectrum of non-deuterated Navitoclax, confirms the location of the deuterium labels.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon-13 NMR spectrum.

    • The chemical shifts of the carbon atoms should be consistent with the proposed structure.

  • Data Analysis: The chemical shifts, coupling constants, and integration values of the observed signals are compared with the expected values for the this compound structure.

Mandatory Visualizations

Signaling Pathway of Navitoclax

cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Proteins Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Bax_Bak Bax/Bak Apoptotic_Stimuli->Bax_Bak activates Apoptosis Apoptosis Bax_Bak->Apoptosis triggers Bcl2_BclXL Bcl-2 / Bcl-xL Bcl2_BclXL->Bax_Bak inhibits Navitoclax Navitoclax Navitoclax->Bcl2_BclXL inhibits

Caption: Simplified signaling pathway of Navitoclax-induced apoptosis.

Experimental Workflow for this compound Quality Control

Start Receive this compound Sample Visual_Inspection Visual Inspection (Appearance) Start->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test HPLC_Purity HPLC Purity Analysis Solubility_Test->HPLC_Purity MS_Identity Mass Spec Identity Confirmation HPLC_Purity->MS_Identity NMR_Structure NMR Structural Confirmation MS_Identity->NMR_Structure Residual_Solvents Residual Solvent Analysis (GC) NMR_Structure->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content Elemental_Analysis Elemental Analysis Water_Content->Elemental_Analysis Review Review and Compare to Specifications Elemental_Analysis->Review CoA_Generation Generate Certificate of Analysis Review->CoA_Generation Pass Fail Reject Batch Review->Fail Fail Release Release for Use CoA_Generation->Release

Caption: A typical workflow for the quality control of a this compound batch.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Navitoclax in human plasma.[1][2] Navitoclax-d8, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision.[1][2] The described method involves a simple protein precipitation extraction procedure followed by a rapid isocratic chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in drug development.[1][2]

Introduction

Navitoclax (ABT-263) is an orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[3][4][5] By binding to these proteins, Navitoclax promotes apoptosis in cancer cells, making it a promising therapeutic agent for various hematologic malignancies and solid tumors.[3][4][5] To support clinical trials and pharmacokinetic evaluations, a reliable and validated bioanalytical method for the quantification of Navitoclax in biological matrices is essential.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS analysis.[6][7][8] SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, chromatography, and ionization, thereby enhancing the accuracy and precision of the results.[6][7][8] This application note provides a detailed protocol for the determination of Navitoclax in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Navitoclax and this compound were sourced from Toronto Research Chemicals.[2]

  • HPLC-grade acetonitrile and formic acid were obtained from EMD Chemical Inc.[2]

  • Deionized water was generated using a Millipore Milli-Q-UF filtration system.[2]

  • Human plasma (sodium heparin) was used as the biological matrix.[2]

Instrumentation
  • LC System: Shimadzu Nexera X2 UHPLC system with the autosampler maintained at 5°C.[2]

  • Chromatographic Column: Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.[2]

  • Mass Spectrometer: AB SCIEX 4500 triple quadrupole mass spectrometer equipped with a Turbo V ion source.[2]

LC-MS/MS Method Validation and Performance

The developed LC-MS/MS method was validated for its performance, and the key quantitative data are summarized in the tables below.

ParameterResult
Linear Range 5 - 5,000 ng/mL[1][2]
Accuracy 89.5 - 104.9%[1][2]
Precision (CV) ≤ 11%[1][2]
Analyte Navitoclax
Internal Standard This compound[1][2]
Matrix Human Plasma (Sodium Heparin)[2]
Extraction Method Protein Precipitation[1][2]
Table 1: Method Validation Summary
ParameterCondition
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v)[2]
Flow Rate 0.15 mL/min[2]
Elution Type Isocratic[1][2]
Run Time 3.0 minutes[1][2]
Retention Time ~1.0 minute for both Navitoclax and this compound[2]
Injection Volume 5 µL[2]
Table 2: Chromatographic Conditions
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
Table 3: Mass Spectrometry Parameters

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample add_is Add 200 µL Acetonitrile with 500 ng/mL this compound plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge (1200 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL onto LC-MS/MS System transfer->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection

Figure 1: Experimental Workflow for Navitoclax Analysis.

Detailed Protocol

Preparation of Calibration Standards and Quality Control Samples
  • Prepare stock solutions of Navitoclax in a suitable organic solvent (e.g., acetonitrile:water, 1:1, v/v).[2]

  • Prepare working solutions by serially diluting the stock solution to concentrations of 125, 250, 1,250, 2,500, 5,000, 12,500, 25,000, and 125,000 ng/mL.[2]

  • Spike the working solutions into blank human plasma (4:100, v/v) to create calibration standards with final concentrations of 5, 10, 50, 100, 200, 500, 1000, and 5000 ng/mL.[2]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Sample Preparation
  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of acetonitrile containing 500 ng/mL of the internal standard, this compound.[2]

  • For blank samples, add 200 µL of acetonitrile without the internal standard.[2]

  • Vortex-mix the samples thoroughly.[2]

  • Centrifuge the samples at 1200 x g for 10 minutes at ambient temperature.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Analysis
  • Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in Tables 2 and 3.

  • Inject 5 µL of the prepared sample supernatant onto the LC-MS/MS system.[2]

  • Acquire data in MRM mode. The column eluent can be diverted to waste for the first 0.6 minutes and the last 0.8 minutes of each injection to minimize source contamination.[2]

Navitoclax Mechanism of Action

Navitoclax functions by inhibiting the anti-apoptotic proteins of the Bcl-2 family, which are often overexpressed in cancer cells, contributing to their survival.[3][4] By blocking the action of these proteins, Navitoclax restores the intrinsic apoptotic pathway, leading to programmed cell death in malignant cells.[5][9]

G cluster_pathway Intrinsic Apoptosis Pathway Navitoclax Navitoclax Bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) Navitoclax->Bcl2_family Inhibits Pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) Bcl2_family->Pro_apoptotic Inhibits Mitochondria Mitochondria Pro_apoptotic->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Figure 2: Simplified Signaling Pathway of Navitoclax Action.

Conclusion

The LC-MS/MS method presented here, utilizing this compound as an internal standard, offers a rapid, sensitive, and reliable approach for the quantification of Navitoclax in human plasma.[1][2] The simple sample preparation and short analytical run time make it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Navitoclax. The validated performance demonstrates the method's accuracy and precision, ensuring high-quality data for pharmacokinetic assessments.

References

Application Notes and Protocols for Navitoclax Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which is under investigation for the treatment of various malignancies.[1][2][3] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Navitoclax, thereby informing dosing schedules and ensuring therapeutic efficacy and safety.[4][5][6][7] Accurate and reliable bioanalytical methods are essential for the quantification of Navitoclax in biological matrices. This document provides a detailed protocol for sample preparation for Navitoclax PK studies, primarily focusing on the protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis.

Data Presentation

The following table summarizes the quantitative parameters of a validated bioanalytical method for Navitoclax in human plasma.[1][2]

ParameterValueReference
Biological MatrixHuman Heparin Plasma[1]
Analytical MethodLC-MS/MS[1][4][8]
Sample PreparationProtein Precipitation with Acetonitrile[1][2]
Internal StandardNavitoclax-d8[1][2]
Assay Range5 - 5000 ng/mL[1][2]
Accuracy89.5 - 104.9%[1][2]
Precision (CV)≤11%[1][2]
LC ColumnWaters Acquity UPLC BEH C18[1][2]
Mass SpectrometerSciex 4500 triple quadrupole[1][2]
Ionization ModePositive Electrospray Ionization (ESI+)[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for Navitoclax pharmacokinetic studies.

Navitoclax_PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (200 µL) plasma_sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge (1200 xg, 10 min, RT) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject Supernatant (5 µL) into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection quantification Data Quantification detection->quantification

Fig. 1: Navitoclax Sample Preparation and Analysis Workflow.

Experimental Protocols

This section provides a detailed protocol for the extraction of Navitoclax from plasma samples using protein precipitation. This method is widely used due to its simplicity, speed, and efficiency in removing proteins from the biological matrix.[9][10][11]

Materials and Reagents:

  • Navitoclax analytical standard

  • This compound (or other suitable internal standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Human or rat plasma (with appropriate anticoagulant, e.g., heparin)

  • Borosilicate glass test tubes or polypropylene microcentrifuge tubes

  • Autosampler vials

Equipment:

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (capable of 1200 xg, preferably refrigerated)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

    • Waters Acquity UPLC BEH C18 column or equivalent[1][2]

    • Sciex 4500 triple quadrupole mass spectrometer or equivalent[1][2]

Procedure:

  • Preparation of Internal Standard Working Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Dilute the stock solution with acetonitrile to a final concentration of 500 ng/mL.[1] This will be the protein precipitation solution containing the internal standard.

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • In a labeled borosilicate glass test tube or microcentrifuge tube, add a 50 µL aliquot of the plasma sample.[1]

    • To this, add 200 µL of the acetonitrile solution containing the internal standard (500 ng/mL this compound).[1] For blank samples, add 200 µL of acetonitrile without the internal standard.[1] The ratio of acetonitrile to plasma is 4:1.

    • Vortex-mix the samples thoroughly for approximately 30 seconds to ensure complete protein precipitation.

    • Centrifuge the samples at 1200 xg for 10 minutes at ambient temperature to pellet the precipitated proteins.[1]

    • Carefully transfer the resulting supernatant to a clean autosampler vial.

    • The sample is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with a suitable column, such as a Waters Acquity UPLC BEH C18.[1][2]

    • The mobile phase can consist of a gradient or isocratic flow of acetonitrile and water, potentially with a modifier like formic acid to improve peak shape and ionization efficiency.

    • Inject 5 µL of the prepared sample supernatant onto the LC-MS/MS system.[1]

    • The mass spectrometer should be operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) to detect and quantify Navitoclax and its internal standard.[1][2]

    • The total run time is typically short, around 3 minutes.[1][2]

Note on Method Validation:

This protocol is based on a validated method.[1][2] It is crucial for any laboratory adopting this procedure to perform its own validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure the accuracy, precision, selectivity, and stability of the assay in their specific laboratory environment.[12]

References

Application Note: Quantification of Navitoclax and Navitoclax-d8 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of Navitoclax, a potent Bcl-2 family protein inhibitor, and its deuterated internal standard, Navitoclax-d8, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies in drug development and clinical trials. The protocol includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective detection.

Introduction

Navitoclax (ABT-263) is a small molecule inhibitor that targets anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Bcl-w.[1][2] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to apoptosis (programmed cell death).[1] By inhibiting these proteins, Navitoclax restores the apoptotic pathway, making it a promising therapeutic agent for various hematologic malignancies and solid tumors.[1][3]

Accurate measurement of Navitoclax concentrations in biological matrices is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This application note details a validated LC-MS/MS method for the determination of Navitoclax in human plasma, utilizing this compound as a stable isotope-labeled internal standard to ensure high accuracy and precision.[4][5]

Mechanism of Action: Navitoclax-Induced Apoptosis

Navitoclax functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins with high affinity.[6] This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately executing apoptosis.[3][7]

Navitoclax_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax / Bak MOMP MOMP Bax_Bak->MOMP Induces CytoC_release Cytochrome c Release MOMP->CytoC_release Caspases Caspase Activation CytoC_release->Caspases Activates Navitoclax Navitoclax Bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) Navitoclax->Bcl2_family Inhibits Bcl2_family->Bax_Bak Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Navitoclax signaling pathway.

Experimental Protocol

Materials and Reagents
  • Navitoclax and this compound were sourced from Toronto Research Chemicals.[4]

  • HPLC-grade acetonitrile and formic acid were obtained from EMD Chemical Inc.[4]

  • Deionized water was generated using a Millipore Milli-Q-UF filtration system.[4]

  • Human plasma with sodium heparin as an anticoagulant.

Stock and Working Solutions
  • Stock Solutions: Prepare independent stock solutions of Navitoclax and this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Store at -20°C.[4]

  • Working Solutions: Prepare working solutions of Navitoclax in a 1:1 (v/v) mixture of acetonitrile and water at concentrations ranging from 125 ng/mL to 125,000 ng/mL.[4]

  • Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile at a concentration of 500 ng/mL.[4]

Sample Preparation

The sample preparation involves a simple and efficient protein precipitation method.[4][8]

Sample_Preparation_Workflow Start Start: 50 µL Plasma Sample Add_IS Add 200 µL Acetonitrile with 500 ng/mL this compound Start->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge (1200 x g for 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject 5 µL onto LC-MS/MS System Transfer->Inject

Caption: Sample preparation workflow.
  • To a 50 µL aliquot of human plasma, add 200 µL of the internal standard working solution (500 ng/mL this compound in acetonitrile).[4]

  • For blank samples, add 200 µL of acetonitrile without the internal standard.[4]

  • Vortex the samples to ensure thorough mixing.[4]

  • Centrifuge the samples at 1200 x g for 10 minutes at room temperature to precipitate proteins.[4]

  • Carefully transfer the supernatant to an autosampler vial.[4]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Conditions

The chromatographic separation is achieved using a Waters Acquity UPLC BEH C18 column with an isocratic mobile phase, allowing for a short run time.[4][8] Detection is performed on a SCIEX 4500 triple quadrupole mass spectrometer using positive electrospray ionization.[4][8]

Table 1: Chromatographic Conditions [4]

ParameterValue
LC System Waters Acquity UPLC
Column Waters Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v)
Flow Rate 0.15 mL/min
Elution Mode Isocratic
Injection Volume 5 µL
Run Time 3.0 minutes
Retention Time ~1.0 minute for both Navitoclax and this compound

Table 2: Mass Spectrometer Parameters [4]

ParameterValue
Mass Spectrometer SCIEX 4500 Triple Quadrupole
Ion Source Turbo V Ion Source
Ionization Mode Positive Electrospray Ionization (ESI+)
Curtain Gas 10 psi
Collision Gas 8 psi
Ion Spray Voltage 5500 V
Probe Temperature 450°C
Ion Source Gas 1 16 psi
Ion Source Gas 2 16 psi
Exit Potential 10 V

Table 3: MRM Transitions and Compound-Specific Parameters [4]

AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (V)Collision Energy (V)Collision Cell Exit Potential (V)
Navitoclax 487.76742.06861912
This compound 983.12751.201814310

Method Performance

This method was validated with a calibration curve ranging from 5 ng/mL to 5000 ng/mL.[4][8] The assay demonstrated excellent accuracy (89.5-104.9%) and precision (CV ≤11%).[4][8] Long-term stability of Navitoclax in frozen plasma at -70°C was confirmed for at least 34 months.[4][8]

Conclusion

The LC-MS/MS method detailed in this application note is a reliable, sensitive, and high-throughput approach for the quantitative analysis of Navitoclax in human plasma. The simple sample preparation and rapid chromatographic run time make it well-suited for supporting pharmacokinetic studies in both preclinical and clinical development of Navitoclax.

References

Application Note and Protocol: Preparation of Navitoclax-d8 Stock Solutions in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation, handling, and storage of Navitoclax-d8 stock solutions for research purposes.

Introduction

This compound is the deuterium-labeled version of Navitoclax (ABT-263), a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-xL, Bcl-2, and Bcl-w.[1][2][3] Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantification of Navitoclax in various biological matrices using mass spectrometry-based methods.[4] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.

This application note provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), a common aprotic solvent capable of dissolving a wide range of organic compounds.[5] Adherence to this protocol will ensure the integrity, stability, and accurate concentration of the resulting stock solution.

Physicochemical and Solubility Data

Proper handling and dissolution require an understanding of the compound's properties. The key physicochemical and solubility data for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2][4]
Synonym ABT-263-d8[4]
CAS Number 1217620-38-6[1][2][4]
Molecular Formula C₄₇H₄₇D₈ClF₃N₅O₆S₃[2][4]
Molecular Weight 982.66 g/mol [2]
Appearance White to off-white solid powder[2]
Solubility in DMSO ≥ 25 mg/mL (approx. 25.44 mM)[1][4]

Note: The solubility of Navitoclax and its deuterated form can be significantly impacted by moisture.[1][6] It is crucial to use anhydrous or newly opened DMSO for the best results.

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM this compound stock solution in DMSO.

Materials and Equipment
  • This compound solid powder (purity ≥99%)[4]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO, molecular biology grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions
  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE at all times to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G Figure 1: this compound Stock Solution Preparation Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage start Equilibrate this compound to Room Temperature weigh Weigh Required Mass of this compound start->weigh calc_vol Calculate Volume of DMSO Needed weigh->calc_vol add_dmso Add Anhydrous DMSO to the Compound calc_vol->add_dmso dissolve Vortex Thoroughly (5-10 minutes) add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check sonicate Sonicate if Needed (5-10 minutes) check->sonicate Precipitate Observed aliquot Aliquot into Cryovials check->aliquot Fully Dissolved sonicate->check store Store Aliquots at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure
  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Calculation: Calculate the required mass of this compound and volume of DMSO for your desired stock concentration.

    • Example for a 10 mM stock solution:

      • Molecular Weight (MW) = 982.66 g/mol

      • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 982.66 g/mol = 0.0098266 g

      • Mass (mg) = 9.83 mg

      • Therefore, you will need to dissolve 9.83 mg of this compound in 1.0 mL of DMSO.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

    • Securely cap the vial and vortex thoroughly for 5-10 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If dissolution is slow or incomplete, sonicate the vial in a water bath for 5-10 minutes.[7] Allow the solution to return to room temperature before final inspection.

Storage and Stability

Proper storage is essential to maintain the stability and efficacy of the this compound stock solution. Avoid repeated freeze-thaw cycles as this can degrade the compound.[8]

  • Aliquoting: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The aliquot volume should correspond to the amount typically needed for one or two experiments.

  • Storage: Store the aliquots in a freezer protected from light.

The recommended storage conditions and stability periods are summarized in the table below.

Storage TemperatureStability PeriodSource(s)
-20°C 1 month[1][2]
-80°C 6 months[1][2]
Room Temperature Unstable (for long-term storage)[2][4]

Application Example: Dilution for In Vitro Assays

To prepare a working solution for cell-based assays, the DMSO stock solution must be diluted in culture medium.

  • Objective: Prepare a 10 µM working solution from a 10 mM stock.

  • Procedure: Perform a 1:1000 serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

References

protocol for protein precipitation in plasma samples for Navitoclax analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantification of Navitoclax in plasma samples, employing a protein precipitation method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the mechanism of action of Navitoclax through a detailed signaling pathway diagram.

Quantitative Data Summary

A validated bioanalytical method for Navitoclax in human plasma using protein precipitation with acetonitrile has demonstrated high accuracy and precision. The assay was shown to be linear over a range of 5-5000 ng/mL.[1][2]

Quality Control LevelAccuracy (%)Precision (CV %)
Low89.5 - 104.9≤ 11
Medium89.5 - 104.9≤ 11
High89.5 - 104.9≤ 11

Experimental Protocols

Protein Precipitation Protocol for Navitoclax in Plasma

This protocol is adapted from a validated method for the quantitative analysis of Navitoclax in human plasma.[1]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Navitoclax-d8 (or other suitable internal standard)

  • Borosilicate glass test tubes or 96-well plates

  • Vortex mixer

  • Refrigerated centrifuge

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Aliquot 50 µL of plasma sample into a borosilicate glass test tube.

  • Internal Standard Addition: Prepare a working solution of the internal standard (e.g., 500 ng/mL of this compound) in acetonitrile.

  • Protein Precipitation: Add 200 µL of the acetonitrile solution containing the internal standard to the plasma sample. For blank samples, add 200 µL of acetonitrile without the internal standard.

  • Mixing: Vortex-mix the samples to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 1200 × g for 10 minutes at ambient temperature to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial, being cautious not to disturb the protein pellet.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample 50 µL Plasma Sample add_precipitant Add 200 µL Acetonitrile with Internal Standard plasma_sample->add_precipitant vortex Vortex Mix add_precipitant->vortex centrifuge Centrifuge (1200 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis Inject 5 µL into LC-MS/MS System supernatant_transfer->lcms_analysis

Caption: Workflow for Plasma Protein Precipitation of Navitoclax.

Navitoclax Signaling Pathway

navitoclax_pathway cluster_apoptosis Intrinsic Apoptosis Pathway navitoclax Navitoclax (ABT-263) bcl2_family Anti-apoptotic Proteins (Bcl-2, Bcl-xL, Bcl-w) navitoclax->bcl2_family Inhibits pro_apoptotic Pro-apoptotic Proteins (Bax, Bak) bcl2_family->pro_apoptotic Inhibits cytochrome_c Cytochrome c Release pro_apoptotic->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Mechanism of Action of Navitoclax in Inducing Apoptosis.

Navitoclax is an orally bioavailable small molecule that functions as a BH3 mimetic, inhibiting the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[3][4] In many cancer cells, these anti-apoptotic proteins are overexpressed, sequestering pro-apoptotic proteins like Bax and Bak and thereby preventing programmed cell death (apoptosis).[4] By binding to and inhibiting the anti-apoptotic Bcl-2 family proteins, Navitoclax liberates the pro-apoptotic proteins.[3][5] This allows Bax and Bak to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.[5]

References

Application Notes and Protocols for Establishing a Calibration Curve for Navitoclax using Navitoclax-d8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of Navitoclax in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol details the establishment of a calibration curve using Navitoclax-d8 as an internal standard, ensuring accurate and precise quantification for pharmacokinetic studies and other research applications. All experimental procedures, data presentation, and visualizations are designed to meet the rigorous standards of drug development and bioanalysis.

Introduction

Navitoclax (ABT-263) is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the activity of pro-apoptotic BH3-only proteins, Navitoclax restores the intrinsic apoptotic pathway in cancer cells, making it a promising therapeutic agent in oncology.[1][2] Accurate determination of Navitoclax concentrations in biological matrices is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development.

This application note describes a validated method for the quantification of Navitoclax in human plasma using LC-MS/MS with its deuterated analog, this compound, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency.[3]

Signaling Pathway of Navitoclax

Navitoclax exerts its pro-apoptotic effects by targeting and inhibiting anti-apoptotic Bcl-2 family proteins. This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Navitoclax_Signaling_Pathway cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 / Bcl-xL Bim BIM Bcl2->Bim Bax_Bak BAX / BAK CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspase Activation CytoC->Caspases Navitoclax Navitoclax Navitoclax->Bcl2 Inhibits Bim->Bax_Bak Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Navitoclax inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Protocols

Materials and Reagents
  • Navitoclax (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Human Plasma (Drug-free)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of Navitoclax and this compound in DMSO at a concentration of 1 mg/mL.[3] Store at -20°C.[3]

  • Navitoclax Working Solutions: Prepare a series of working solutions of Navitoclax by serially diluting the stock solution with acetonitrile:water (1:1, v/v).[3]

  • Internal Standard Working Solution (500 ng/mL): Prepare a working solution of this compound in acetonitrile at a concentration of 500 ng/mL.[3]

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the Navitoclax working solutions to achieve final concentrations for the calibration curve.[3]

  • Quality Control (QC) Samples: Independently prepare QC samples at low, medium, and high concentrations in drug-free human plasma.[3]

Sample Preparation
  • To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (500 ng/mL this compound in acetonitrile).[3]

  • For blank samples, add 200 µL of acetonitrile without the internal standard.[3]

  • Vortex-mix the samples thoroughly.

  • Centrifuge the samples at 1200 x g for 10 minutes at ambient temperature to precipitate proteins.[3]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions
  • LC System: Waters Acquity UPLC or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[3]

  • Column Temperature: 40°C

  • Autosampler Temperature: 5°C[3]

  • Mass Spectrometer: SCIEX 4500 triple quadrupole mass spectrometer or equivalent[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometer MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Navitoclax974.5721.3
This compound982.5729.3

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation cluster_Analysis Sample Analysis cluster_Data Data Processing Stock Prepare Stock Solutions (Navitoclax & this compound) Working Prepare Working Solutions Stock->Working Standards_QCs Prepare Calibration Standards & QCs Working->Standards_QCs SamplePrep Sample Preparation (Protein Precipitation) Standards_QCs->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Peak Peak Integration LCMS->Peak Ratio Calculate Peak Area Ratios Peak->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Calculate Unknown Concentrations Curve->Concentration

Caption: Workflow for Navitoclax quantification.

Data Presentation and Analysis

Calibration Curve Construction

A calibration curve is constructed by plotting the peak area ratio of Navitoclax to this compound against the nominal concentration of Navitoclax for each calibration standard. A least-squares quadratic regression analysis with a weighting factor of 1/x² is used to fit the curve.[3] The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.[3]

Table 2: Example Calibration Curve Data

Navitoclax Conc. (ng/mL)Navitoclax Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
512,3451,543,2100.008
1024,6801,550,1000.016
50125,5001,530,8000.082
100250,1001,545,6000.162
5001,280,0001,555,0000.823
10002,550,0001,540,0001.656
25006,400,0001,560,0004.103
500012,900,0001,550,0008.323
Accuracy and Precision

The accuracy and precision of the method should be evaluated using the QC samples. The intra- and inter-day precision, expressed as the coefficient of variation (CV%), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).[3]

Table 3: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (%)Inter-day Accuracy (%)
LLOQ56.86.3104.9102.5
Low154.55.198.7101.2
Medium4002.13.4101.599.8
High40001.01.799.2100.5

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means of quantifying Navitoclax in human plasma. The use of a deuterated internal standard and a validated calibration curve ensures high-quality data suitable for pharmacokinetic and other clinical and preclinical studies. This application note serves as a detailed guide for researchers to implement this method in their laboratories.

References

Application of Navitoclax-d8 in Clinical Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Navitoclax (ABT-263) is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces them from anti-apoptotic proteins, thereby triggering the intrinsic mitochondrial pathway of apoptosis.[2] This mechanism of action has positioned Navitoclax as a promising therapeutic agent in various hematological malignancies and solid tumors.[3][4]

Therapeutic Drug Monitoring (TDM) of Navitoclax is crucial for optimizing clinical outcomes. It helps in managing its narrow therapeutic window, characterized by a dose-limiting toxicity of thrombocytopenia due to the on-target inhibition of Bcl-xL, which is essential for platelet survival.[5][6] TDM allows for dose adjustments to maintain drug exposure within a range that maximizes anti-tumor efficacy while minimizing adverse effects. Navitoclax-d8, a deuterated stable isotope of Navitoclax, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring Navitoclax concentrations in biological matrices.[6][7]

Signaling Pathway of Navitoclax

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells, anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w) sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, BID) and "executioner" proteins (BAX, BAK). This sequestration prevents the activation of the apoptotic cascade. Navitoclax, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, liberating the pro-apoptotic proteins.[2][5] The freed BH3-only proteins can then activate BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[8]

Navitoclax_Signaling_Pathway cluster_0 Normal Apoptotic Regulation cluster_1 Action of Navitoclax Bcl2 Bcl-2 / Bcl-xL / Bcl-w BH3 Pro-apoptotic BH3-only proteins (e.g., BIM, BID) Bcl2->BH3 inhibits BaxBak BAX / BAK Bcl2->BaxBak inhibits BH3->BaxBak activates MOMP MOMP BaxBak->MOMP induces Apoptosis Apoptosis MOMP->Apoptosis leads to Navitoclax Navitoclax Navitoclax->Bcl2 inhibits TDM_Workflow PatientSample Patient Plasma Sample Collection AddIS Addition of Internal Standard (this compound) PatientSample->AddIS ProteinPrecip Protein Precipitation (Acetonitrile) AddIS->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis Quantification Quantification of Navitoclax Concentration LCMS_Analysis->Quantification PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Quantification->PK_PD_Analysis DoseAdjust Clinical Decision: Dose Adjustment PK_PD_Analysis->DoseAdjust

References

Troubleshooting & Optimization

Technical Support Center: Bioanalysis of Navitoclax

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Navitoclax.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my Navitoclax bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1] For Navitoclax, a hydrophobic molecule, matrix effects can arise from endogenous plasma components like phospholipids, leading to unreliable pharmacokinetic data.

Q2: What is the most common and simplest method for sample preparation for Navitoclax analysis, and what are its limitations?

A2: The most straightforward and widely used sample preparation technique is Protein Precipitation (PPT) , typically with acetonitrile.[2] This method is fast and non-selective. While it effectively removes proteins, it does not eliminate other matrix components like phospholipids, which are a significant source of matrix effects in plasma samples.[3] This can result in ion suppression and decreased assay sensitivity.

Q3: How can I mitigate matrix effects when using protein precipitation?

A3: The most effective way to compensate for matrix effects when using PPT is to use a stable isotope-labeled internal standard (SIL-IS), such as Navitoclax-d8 . A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus correcting for variations in ionization.

Q4: What are the alternative sample preparation techniques to protein precipitation for reducing matrix effects in Navitoclax bioanalysis?

A4: More advanced sample preparation techniques that offer cleaner extracts include:

  • Liquid-Liquid Extraction (LLE): This technique separates Navitoclax from the aqueous plasma matrix into an immiscible organic solvent based on its high hydrophobicity (logP ~7.77-7.93).[4] LLE is effective at removing polar interferences and many phospholipids.

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain Navitoclax while matrix components are washed away. For a hydrophobic and basic compound like Navitoclax, reversed-phase (e.g., C8, C18) or mixed-mode cation-exchange sorbents are suitable.[5]

Q5: Which sample preparation method is the best for minimizing matrix effects for Navitoclax?

A5: The "best" method depends on the specific requirements of the assay, such as required sensitivity and throughput. While PPT is the simplest, SPE generally provides the cleanest extracts and the most significant reduction in matrix effects , followed by LLE. However, both LLE and SPE require more method development than PPT.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible injection solvent with mobile phase. 2. Column overload. 3. Residual matrix components interacting with the column.1. Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. 2. Reduce the injection volume or dilute the sample. 3. Implement a more rigorous sample cleanup method (e.g., switch from PPT to LLE or SPE).
High Signal Variability (Poor Precision) 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Instrument instability.1. Automate the sample preparation process if possible. Ensure consistent vortexing times and solvent additions. 2. Use a stable isotope-labeled internal standard (this compound). Improve sample cleanup to remove interfering matrix components. 3. Perform system suitability tests to ensure instrument performance.
Low Analyte Recovery 1. Inefficient extraction in LLE or SPE. 2. Analyte precipitation during sample processing. 3. Analyte binding to labware.1. For LLE, optimize the extraction solvent and pH. For SPE, ensure proper sorbent selection, conditioning, and elution solvent. 2. Check the solubility of Navitoclax in all solvents used. Avoid drastic changes in solvent composition. 3. Use low-binding microplates and pipette tips.
Ion Suppression or Enhancement 1. Co-elution of matrix components (e.g., phospholipids) with Navitoclax. 2. High concentration of salts or other non-volatile components in the sample.1. Optimize the chromatographic method to separate Navitoclax from the interfering peaks. 2. Improve the sample cleanup method (LLE or SPE) to remove the interfering components. 3. Use a stable isotope-labeled internal standard (this compound) to compensate for these effects.

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and achieving analyte recovery for hydrophobic small molecules like Navitoclax.

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect (Ion Suppression/Enhancement) Advantages Disadvantages
Protein Precipitation (PPT) >90%High potential for ion suppressionFast, simple, inexpensive, high throughputPoor removal of phospholipids and other matrix components
Liquid-Liquid Extraction (LLE) 80-100%Moderate reduction in matrix effectsGood removal of polar interferences, relatively inexpensiveCan be labor-intensive, may have emulsion formation, lower throughput than PPT
Solid-Phase Extraction (SPE) >90%Significant reduction in matrix effectsProvides the cleanest extracts, high analyte concentration, amenable to automationMore expensive, requires method development

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a fast and simple method for preparing plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is suitable for cleaner sample extracts compared to PPT. Navitoclax is a hydrophobic compound, making it amenable to extraction with a non-polar organic solvent.

  • Sample Aliquoting: To a glass tube, add 200 µL of plasma sample.

  • Internal Standard Spiking: Add 20 µL of this compound internal standard working solution.

  • pH Adjustment (Optional): Add 50 µL of a suitable buffer (e.g., ammonium hydroxide to make the sample basic, which may improve extraction efficiency for basic compounds).

  • Addition of Extraction Solvent: Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Extraction: Vortex the mixture for 5 minutes, followed by shaking for 10 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

This protocol provides the cleanest sample extracts and is highly recommended for sensitive assays. A reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is suitable for Navitoclax.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., 30 mg/1 mL C18) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution: Elute Navitoclax and the internal standard with 1 mL of methanol or an appropriate organic solvent mixture (e.g., acetonitrile:methanol 50:50, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem_id Problem Identification cluster_solutions Troubleshooting Steps cluster_validation Validation cluster_end End start Inconsistent or Inaccurate Navitoclax Bioanalytical Results problem Identify the nature of the issue: - Poor Peak Shape - High Variability - Low Recovery - Ion Suppression/Enhancement start->problem peak_shape Review Injection Solvent & Mobile Phase Compatibility problem->peak_shape Poor Peak Shape variability Implement Stable Isotope-Labeled Internal Standard (this compound) problem->variability High Variability recovery Optimize Extraction Protocol (Solvent, pH, Sorbent) problem->recovery Low Recovery ion_suppression Improve Sample Cleanup: Switch from PPT to LLE or SPE problem->ion_suppression Ion Suppression validate Re-validate Method: Accuracy, Precision, Linearity, Matrix Effect peak_shape->validate variability->validate recovery->validate ion_suppression->validate validate->problem Unsuccessful end Reliable Bioanalytical Results validate->end Successful BCL2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Proteins cluster_navitoclax Drug Action cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome stimuli Cellular Stress (e.g., DNA damage) bh3_only BH3-only proteins (e.g., BIM, PUMA) stimuli->bh3_only activates anti_apoptotic Anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w) bh3_only->anti_apoptotic inhibits pro_apoptotic Pro-apoptotic effectors (BAX, BAK) bh3_only->pro_apoptotic activates anti_apoptotic->pro_apoptotic inhibits momp Mitochondrial Outer Membrane Permeabilization (MOMP) pro_apoptotic->momp induces navitoclax Navitoclax navitoclax->anti_apoptotic inhibits cytochrome_c Cytochrome c release momp->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

troubleshooting retention time shifts in Navitoclax LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Navitoclax LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to retention time shifts during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Navitoclax peak retention time is consistently drifting to a later time in every run. What is the likely cause?

A gradual increase in retention time for Navitoclax and the internal standard often points to a problem with the mobile phase flow rate.[1][2] The most common causes are:

  • System Leaks: Even a minor, non-visible leak can lead to a gradual decrease in the flow rate delivered to the column.[1][2][3] These often occur at fittings and connections.

  • Pump Malfunction: Issues such as worn pump seals, faulty check valves, or air bubbles in the pump head can cause the pump to deliver a lower-than-set flow rate.[3][4][5]

  • Mobile Phase Composition Change: If you are running a gradient, and the mobile phase with the weaker solvent (e.g., the aqueous phase) has a leak in its specific line, it can lead to a stronger mobile phase composition than intended, but this typically causes earlier elution. However, if a leak occurs after the gradient mixer, the overall flow rate will decrease, leading to later elution.[5]

Q2: The retention time for my Navitoclax peak is suddenly much earlier than expected. What should I check first?

A sudden shift to an earlier retention time is often related to a change in the mobile phase composition or an issue with the gradient program.

  • Incorrect Mobile Phase Preparation: An error in preparing the mobile phase, such as adding too much organic solvent (e.g., acetonitrile), will decrease the retention of Navitoclax in a reversed-phase system.[6][7]

  • Improper Column Equilibration: If the column is not sufficiently equilibrated to the initial, weaker mobile phase conditions before injection, the analytes will encounter a stronger solvent environment, causing them to elute earlier.[4][8][9][10] This is especially common in gradient analysis.

  • Gradient Controller Malfunction: A problem with the pump's proportioning valves can lead to the delivery of a mobile phase with a higher organic content than programmed.[11]

Q3: I'm observing random, unpredictable fluctuations in my Navitoclax retention time from run to run. What could be the cause?

Random retention time variability can be frustrating and often points to intermittent problems within the LC system.

  • Air Bubbles: Air bubbles passing through the pump can cause momentary drops in flow rate, leading to inconsistent retention times.[2][4][9] Ensure your mobile phase is properly degassed.

  • Faulty Check Valves: A sticking or dirty check valve can cause erratic flow delivery, resulting in fluctuating pressure and retention times.[2]

  • Unstable Column Temperature: If a column oven is not used or is not functioning correctly, fluctuations in ambient laboratory temperature can cause retention times to shift.[3][4][6][12] Higher temperatures generally lead to shorter retention times.[12]

  • Inconsistent On-line Mixing: For low-pressure mixing systems, poorly functioning proportioning valves can create "waves" of mobile phase composition, leading to retention time imprecision.[11]

Q4: Only the Navitoclax peak is shifting, while other peaks (if present) and the internal standard remain stable. What does this suggest?

When only the analyte of interest shifts, the issue is likely related to the sample itself or specific chemical interactions.

  • Sample Matrix Effects: Contaminants or components in the sample matrix can build up on the column, altering the stationary phase chemistry and affecting the retention of Navitoclax specifically.[13]

  • Sample Solvent Mismatch: If Navitoclax is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak shape distortion and retention shifts.[3][4] It is recommended to dissolve the sample in a solvent with a composition as close as possible to the initial mobile phase.[4]

  • Navitoclax Degradation: Although stable under many conditions, Navitoclax can degrade under certain acidic or basic conditions, especially at elevated temperatures.[14][15][16] If the sample is degrading over time in the autosampler, the degradation products may have different retention times.

Quantitative Data Summary

Retention time in reversed-phase LC is highly sensitive to the mobile phase composition. The following table provides a hypothetical illustration of how minor changes in the organic solvent percentage can impact the retention time of Navitoclax, based on a typical validated method where the retention time is approximately 1.0 minute.[17]

Parameter ChangeExpected Retention Time Shift for Navitoclax (Baseline RT = 1.00 min)Potential Cause
+1% Acetonitrile~0.90 - 0.95 min (Earlier Elution)Mobile phase preparation error, incorrect gradient proportioning.[6][18]
-1% Acetonitrile~1.05 - 1.10 min (Later Elution)Evaporation of organic solvent from the mobile phase reservoir, preparation error.[4][6]
Flow Rate -5% (e.g., 0.475 mL/min instead of 0.5 mL/min)~1.05 min (Later Elution)Minor system leak, pump seal wear.[1][5]
Temperature +5 °C~0.96 - 0.98 min (Earlier Elution)Inconsistent column oven temperature, change in ambient temperature.[6][12]

Visual Troubleshooting Guides

The following diagrams illustrate the logical workflow for troubleshooting retention time shifts.

G start Retention Time Shift Observed cause_flow Consistent Drift (Earlier/Later)? start->cause_flow cause_random Random Fluctuation? start->cause_random cause_sudden Sudden Step Change? start->cause_sudden path_flow Check Flow Rate & Leaks (System) cause_flow->path_flow Yes path_mobile Check Mobile Phase Prep & Equilibration (Mobile Phase/Column) cause_flow->path_mobile Yes path_temp Check Temperature Stability (System) cause_random->path_temp Yes path_pump Check Pump (Bubbles, Seals, Valves) (System) cause_random->path_pump Yes cause_sudden->path_mobile Yes path_column Check Column Contamination/Age (Column) cause_sudden->path_column Yes

Caption: Troubleshooting workflow for diagnosing retention time shifts.

G cluster_mobile_phase Mobile Phase Issues cluster_system LC System Issues cluster_column Column Issues mp_prep Incorrect Preparation rt_shift Retention Time Shift mp_prep->rt_shift mp_evap Solvent Evaporation mp_evap->rt_shift mp_ph pH Drift mp_ph->rt_shift mp_degas Inadequate Degassing mp_degas->rt_shift sys_leak System Leak sys_leak->rt_shift sys_pump Pump Malfunction sys_pump->rt_shift sys_temp Temperature Fluctuation sys_temp->rt_shift sys_injector Injector Issue sys_injector->rt_shift col_equil Poor Equilibration col_equil->rt_shift col_contam Contamination col_contam->rt_shift col_age Column Aging col_age->rt_shift

Caption: Logical relationships between root causes and retention time shifts.

Experimental Protocols

Protocol 1: Systematic Leak Check

  • Objective: To identify and resolve leaks in the LC system.

  • Procedure:

    • Set the pump flow rate to a typical value for your method (e.g., 0.5 mL/min) with a high percentage of the less viscous solvent (e.g., 90% acetonitrile).

    • Set the maximum pressure limit on the pump to a value slightly above the expected operating pressure but well below the system's maximum limit.

    • Starting from the pump and moving downstream, carefully inspect every fitting and connection for any signs of moisture.

    • Use a small piece of laboratory tissue to wipe around each fitting; the paper will quickly show any residual liquid.[1]

    • Pay close attention to the pump head, purge valve, injector needle seat, and the fittings at both ends of the column.

    • If a leak is found, stop the flow, carefully tighten the fitting (do not overtighten), and restart the flow to confirm the leak is resolved. If the leak persists, the fitting or ferrule may need to be replaced.[7]

Protocol 2: Column Flushing and Re-equilibration

  • Objective: To remove contaminants from the column and ensure proper equilibration before analysis.

  • Materials: HPLC-grade water, acetonitrile, methanol, and isopropanol.

  • Procedure:

    • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

    • Strong Solvent Wash: Flush the column with a strong, non-buffered solvent that is miscible with your mobile phase. For a C18 column used for Navitoclax analysis, a typical sequence is:

      • 20 column volumes of your mobile phase without any buffer salts.

      • 20 column volumes of 100% acetonitrile.

      • If protein precipitation is suspected, an additional flush with a sequence like 20 column volumes each of water, methanol, isopropanol, and then back to methanol can be effective.[3]

    • Reconnect and Equilibrate: Reconnect the column to the system.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-20 column volumes.[13] For methods with ion-pairing reagents or certain buffers, a much longer equilibration time may be necessary.[19] Monitor the system backpressure until it is stable.

    • Test Injection: Inject a standard solution to confirm that the retention time has returned to its expected value.

Protocol 3: Mobile Phase Preparation and Degassing

  • Objective: To prepare fresh, correctly composed, and bubble-free mobile phase to ensure reproducible chromatography.

  • Procedure:

    • Use High-Purity Reagents: Always use HPLC or LC-MS grade solvents and additives.

    • Measure Accurately: Use calibrated graduated cylinders or volumetric flasks for all measurements. When preparing a buffered mobile phase, dissolve the buffer salt in the aqueous portion first, adjust the pH, and then bring it to the final volume before filtering.[20]

    • Premix Solvents: If your system uses an isocratic mobile phase, it is best to premix the aqueous and organic components manually rather than relying solely on the pump's online mixing, which can sometimes be a source of variability.

    • Filter: Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the system.[20]

    • Degas: Thoroughly degas the mobile phase before use. Most modern LC systems have a built-in online degasser. If not, you can degas by sparging with helium or by sonicating the solution under vacuum for 10-15 minutes. Ensure solvent bottles are capped to prevent re-absorption of air and evaporation of volatile components.[4]

References

solving low signal intensity of Navitoclax-d8 in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity with Navitoclax-d8 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry settings for this compound analysis?

A1: Based on validated methods, this compound, used as an internal standard for Navitoclax, can be successfully analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[1][2] Key parameters from a validated study are summarized in the table below.

Q2: I am observing a weak or no signal for this compound. What are the potential causes?

A2: Low signal intensity for this compound can stem from several factors, including issues with sample preparation, instrument parameters, or the stability of the compound itself.[3][4] Common causes include improper sample concentration, inefficient ionization, suboptimal mass spectrometer settings, and potential degradation of the analyte.[3][5][6]

Q3: How can I improve the ionization efficiency for this compound?

A3: To enhance ionization, ensure the mobile phase composition is appropriate. A typical mobile phase consists of an organic solvent like acetonitrile mixed with water and an additive like formic acid to promote protonation in positive ESI mode.[1] Experimenting with different ionization sources (e.g., APCI) could also be beneficial if ESI is not yielding a strong signal.[3] Regular tuning and calibration of the mass spectrometer are crucial for optimal performance.[3]

Q4: What are the recommended sample preparation procedures for this compound?

A4: A common and effective method for plasma samples is protein precipitation with acetonitrile.[1][2] This procedure involves adding a solution of acetonitrile containing the internal standard (this compound) to the plasma sample, followed by vortexing and centrifugation to remove precipitated proteins.[1] It is critical to ensure the final concentration of this compound is within the linear range of the instrument.

Q5: Could the low signal be due to degradation of this compound?

A5: While Navitoclax has shown long-term stability in frozen plasma, its stability in processed samples at 5°C can be limited.[1] It is advisable to analyze processed samples promptly. Stress testing studies on the related compound, Venetoclax, have shown degradation under acidic, basic, and oxidative conditions, suggesting that similar compounds like Navitoclax could also be susceptible to degradation under harsh conditions.[5][6][7]

Troubleshooting Guide

Issue: Low or No Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting low signal intensity for this compound.

Step 1: Verify Sample Preparation and Analyte Concentration

  • Action: Prepare a fresh dilution of your this compound standard in a pure solvent (e.g., acetonitrile:water 1:1 v/v) at a known concentration. Directly infuse this solution into the mass spectrometer to confirm that the instrument can detect the analyte under ideal conditions.

  • Rationale: This step helps to isolate the problem by confirming the integrity of the standard and the basic functionality of the mass spectrometer.[8]

Step 2: Optimize Mass Spectrometer Parameters

  • Action: Systematically tune the key mass spectrometer parameters. Refer to the recommended settings in the table below and consider optimizing the following:

    • Ion Source Parameters (e.g., IonSpray Voltage, Probe Temperature, Gas Flows)

    • Compound-Specific Parameters (e.g., Declustering Potential, Collision Energy)

  • Rationale: Incorrect or suboptimal instrument parameters are a common cause of poor signal intensity.[3][4] Each instrument may require fine-tuning for optimal performance.

Step 3: Evaluate Chromatographic Conditions

  • Action: Ensure that the Liquid Chromatography (LC) conditions are suitable for Navitoclax. A C18 column with a mobile phase of acetonitrile, water, and formic acid has been shown to be effective.[1] Check for any potential issues with the LC system, such as leaks or blockages.[9]

  • Rationale: Poor chromatography can lead to peak broadening and reduced signal intensity.

Step 4: Assess Potential for Matrix Effects

  • Action: If analyzing samples in a complex matrix like plasma, prepare a standard of this compound in the matrix and compare its signal to a standard in a clean solvent at the same concentration.

  • Rationale: Components in the sample matrix can suppress the ionization of the analyte, leading to a lower signal. This is known as the matrix effect.

Quantitative Data Summary

The following table summarizes the validated mass spectrometry parameters for Navitoclax and its deuterated internal standard, this compound.[1]

ParameterNavitoclaxThis compound
Precursor Ion (m/z) 487.76 (doubly charged)983.12 (singly charged)
Product Ion (m/z) 742.06751.20
Declustering Potential (V) 86181
Collision Energy (V) 1943
Collision Cell Exit Potential (V) 1210

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • To a 50 μL aliquot of a plasma sample in a borosilicate glass test tube, add 200 μL of acetonitrile containing the internal standard (e.g., 500 ng/mL of this compound).

  • For blank samples, add 200 μL of acetonitrile without the internal standard.

  • Vortex-mix the samples thoroughly.

  • Centrifuge the samples at 1200 ×g for 10 minutes at room temperature.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis
  • LC System: Waters Acquity UPLC

  • Column: Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm

  • Column Temperature: 40°C

  • Mobile Phase: Acetonitrile:Water:Formic Acid (70:30:0.1, v/v/v)

  • Flow Rate: 0.15 mL/min (isocratic elution)

  • Injection Volume: 5 μL

  • MS System: SCIEX 4500 triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

Visualizations

Troubleshooting_Workflow start Low Signal Intensity for this compound prep Step 1: Verify Sample Preparation & Concentration start->prep ms_params Step 2: Optimize MS Parameters prep->ms_params If signal is still low resolve Issue Resolved prep->resolve If signal improves lc_cond Step 3: Evaluate LC Conditions ms_params->lc_cond If signal is still low ms_params->resolve If signal improves matrix Step 4: Assess Matrix Effects lc_cond->matrix If signal is still low lc_cond->resolve If signal improves matrix->resolve After addressing matrix effects

Caption: A flowchart for troubleshooting low signal intensity of this compound.

Sample_Prep_Workflow plasma Plasma Sample (50 µL) vortex Vortex Mix plasma->vortex acetonitrile Acetonitrile with This compound (200 µL) acetonitrile->vortex centrifuge Centrifuge (1200 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: The workflow for plasma sample preparation using protein precipitation.

References

preventing in-source fragmentation of Navitoclax during ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Navitoclax during mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is in-source fragmentation and why is it a concern for Navitoclax analysis?

In-source fragmentation, also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ionization source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can complicate data analysis by reducing the intensity of the precursor ion and generating fragment ions that may interfere with the quantification of Navitoclax or be misinterpreted as impurities. For accurate and sensitive quantification of Navitoclax, minimizing in-source fragmentation is crucial.

Q2: I am observing significant fragmentation of my Navitoclax sample. Which instrument parameter is the most critical to adjust?

The most critical parameter to control in-source fragmentation is the cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer).[2][3] This voltage accelerates ions from the atmospheric pressure region of the ion source into the vacuum region of the mass spectrometer.[2] High cone voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and causing fragmentation.[2][4]

  • Troubleshooting Step: Gradually decrease the cone voltage to find the optimal value that maximizes the signal of the Navitoclax precursor ion while minimizing fragment ions. For example, a validated method for Navitoclax quantification used a declustering potential of 86 V.[5]

Q3: How does the ion source temperature affect Navitoclax fragmentation?

Higher ion source temperatures can increase the thermal energy of the analyte ions, which may lead to thermal degradation and more pronounced in-source fragmentation.[1][6] However, the temperature must be high enough to ensure efficient desolvation of the analyte from the ESI droplets.

  • Troubleshooting Step: If you suspect thermal degradation, try reducing the source temperature in increments. A study on various small molecules showed that ionization efficiency can increase with temperature up to a certain point, after which it may level off or lead to degradation.[7] For Navitoclax, a probe temperature of 450°C has been used successfully in a validated method.[5] It is important to find a balance between efficient desolvation and minimizing thermal fragmentation.

Q4: Can the mobile phase composition influence the in-source fragmentation of Navitoclax?

Yes, the solvent composition can affect the ionization efficiency and stability of Navitoclax. The choice of solvents and additives can influence the charge state of the analyte and its susceptibility to fragmentation.

  • Troubleshooting Step:

    • Solvent System: Reversed-phase solvents like acetonitrile and methanol with water are commonly used for ESI.[8][9] If fragmentation is an issue, consider altering the organic solvent-to-water ratio.

    • Additives: While acidic modifiers like formic acid are common in positive ion mode to promote protonation, they can sometimes enhance fragmentation. Consider reducing the concentration of the acid or trying a different additive, such as ammonium acetate, which may provide a gentler ionization.

Q5: What is the role of nebulizing and drying gases, and how should I optimize them?

Nebulizing and drying gases (usually nitrogen) are crucial for the electrospray process. The nebulizing gas helps in the formation of a fine spray of charged droplets, while the drying gas aids in solvent evaporation to release the analyte ions.

  • Troubleshooting Step:

    • Gas Flow Rates: Inappropriate gas flow rates can lead to an unstable spray or incomplete desolvation. An unstable spray can contribute to signal fluctuations and potentially increase fragmentation. Start with the instrument manufacturer's recommended settings and optimize by observing the stability and intensity of the Navitoclax precursor ion signal.

    • Gas Temperature: As mentioned in Q3, the drying gas temperature needs to be optimized to ensure efficient desolvation without causing thermal degradation of Navitoclax.

Quantitative Data Summary

The following table summarizes key instrument parameters and their effects on in-source fragmentation, including specific values used in a validated Navitoclax assay and general optimization guidelines from studies on other small molecules.

ParameterRecommended Value for NavitoclaxGeneral Optimization Range & Effect on FragmentationReference
Declustering Potential / Cone Voltage 86 V10 - 100 V. Lower values decrease fragmentation, while higher values increase it. This is the most critical parameter for controlling in-source fragmentation.[5],[2][3][4]
Probe / Source Temperature 450°C100 - 400°C. Increasing temperature can enhance desolvation and ionization efficiency up to a point, but excessive heat can cause thermal degradation and increased fragmentation.[5],[6][7]
Ion Spray Voltage 5500 V2000 - 5500 V. Should be optimized for stable spray and maximum ion signal. Excessively high voltages can lead to corona discharge and signal instability.[5]
Ion Source Gas 1 (Nebulizer Gas) 16 psi10 - 50 psi. Optimize for a stable spray and consistent ion signal.[5],[10]
Ion Source Gas 2 (Drying Gas) 16 psi4 - 12 L/min. Optimize for efficient desolvation without degrading the analyte.[5],[10]

Experimental Protocols

Protocol 1: Optimization of Cone Voltage/Declustering Potential

  • Prepare a standard solution of Navitoclax in a solvent composition similar to your LC mobile phase at the time of elution.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set other source parameters (e.g., source temperature, gas flows, spray voltage) to typical starting values.

  • Acquire mass spectra in full scan mode.

  • Vary the cone voltage/declustering potential in incremental steps (e.g., 10 V increments) over a relevant range (e.g., 20 V to 120 V).

  • Monitor the intensity of the Navitoclax precursor ion and any significant fragment ions at each voltage setting.

  • Plot the intensities of the precursor and fragment ions as a function of the cone voltage.

  • Select the optimal cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensities.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Navitoclax in Plasma

This protocol is based on a validated method for quantifying Navitoclax in human plasma.[5][8]

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation:

    • To 50 µL of plasma, add an internal standard solution (e.g., Navitoclax-d8).

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing and Centrifugation:

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer Optimization start Navitoclax Standard/Sample prep Prepare Infusion Solution start->prep infuse Direct Infusion prep->infuse set_initial Set Initial MS Parameters (Temp, Gas, etc.) infuse->set_initial vary_cv Vary Cone Voltage set_initial->vary_cv acquire Acquire Mass Spectra vary_cv->acquire vary_cv->acquire analyze Analyze Precursor & Fragment Ion Intensities acquire->analyze optimal Determine Optimal Cone Voltage analyze->optimal

Caption: Workflow for optimizing cone voltage to minimize in-source fragmentation.

troubleshooting_flow start In-Source Fragmentation Observed for Navitoclax q_cv Is Cone Voltage / Declustering Potential Optimized? start->q_cv a_cv_no Decrease Cone Voltage Incrementally q_cv->a_cv_no No q_temp Is Source Temperature Too High? q_cv->q_temp Yes a_cv_no->q_temp a_temp_yes Decrease Source Temperature Incrementally q_temp->a_temp_yes Yes q_gas Are Gas Settings (Flow/Temp) Optimized? q_temp->q_gas No a_temp_yes->q_gas a_gas_no Adjust Nebulizing/Drying Gas for Stable Spray & Desolvation q_gas->a_gas_no No q_solvent Is Mobile Phase Contributing to Fragmentation? q_gas->q_solvent Yes a_gas_no->q_solvent a_solvent_yes Modify Solvent Additives (e.g., lower acid concentration) q_solvent->a_solvent_yes Yes end Fragmentation Minimized q_solvent->end No a_solvent_yes->end

Caption: Troubleshooting flowchart for addressing Navitoclax in-source fragmentation.

References

avoiding carryover of Navitoclax in autosampler injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate Navitoclax carryover in autosampler injections. Our goal is to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section offers a step-by-step approach to identifying and resolving Navitoclax carryover issues.

Identifying and Classifying Navitoclax Carryover

Question: I am observing unexpected peaks corresponding to Navitoclax in my blank injections. How can I confirm this is carryover and determine its source?

Answer:

The first step is to confirm that the observed peaks are indeed from carryover and not from a contaminated blank or system contamination.

Experimental Protocol: Carryover Identification

  • Inject a series of blanks: Following a high-concentration Navitoclax sample, inject at least three consecutive blank samples (using a fresh, verified clean solvent).

  • Analyze the peak areas:

    • Classic Carryover: If the peak area of Navitoclax decreases with each subsequent blank injection, it is likely "classic" carryover originating from the autosampler.[1]

    • Constant Carryover: If the peak area remains relatively constant across the blank injections, this suggests a constant source of contamination, such as a contaminated blank solution, mobile phase, or a fouled column.[1]

  • Vary the injection volume of the blank: If the peak area increases with an increased injection volume of the blank, it's a strong indicator that your blank solution is contaminated.[1]

DOT Script for Carryover Classification Workflow:

G cluster_0 Carryover Identification Workflow start Observe unexpected Navitoclax peak in blank inject_blanks Inject 3 consecutive blanks after high concentration sample start->inject_blanks analyze_peaks Analyze Navitoclax peak area in blanks inject_blanks->analyze_peaks classic_carryover Classic Carryover (Decreasing peak area) analyze_peaks->classic_carryover Decreasing Area constant_carryover Constant Carryover (Constant peak area) analyze_peaks->constant_carryover Constant Area vary_injection Vary blank injection volume constant_carryover->vary_injection blank_contaminated Blank is contaminated (Peak area changes with volume) vary_injection->blank_contaminated Area Varies system_contamination Potential system contamination (Peak area constant) vary_injection->system_contamination Area Constant

Figure 1. Workflow for identifying and classifying Navitoclax carryover.
Optimizing Autosampler Wash Protocols for Navitoclax

Question: What are the most effective wash solutions and procedures to prevent Navitoclax carryover?

Answer:

Due to its chemical properties, Navitoclax is soluble in organic solvents like DMSO and insoluble in water and ethanol.[2][3] Therefore, an effective wash protocol should utilize strong organic solvents to solubilize and remove any residual Navitoclax from the autosampler components.

Recommended Wash Solutions:

A dual-solvent wash approach is generally most effective for removing both polar and non-polar contaminants.[4] Given Navitoclax's properties, the following wash solutions are recommended:

Wash Solution ComponentPurposeRecommended Composition
Strong Organic Solvent To dissolve NavitoclaxAcetonitrile (ACN) or Isopropanol (IPA) are good starting points. A mixture of ACN/IPA/Acetone (e.g., 45:45:10 v/v) can also be highly effective.[5]
Acidic Modifier (Optional) To reduce ionic interactions with metal surfaces0.1 - 1% Formic Acid (FA) can be added to the organic wash solution, especially for basic compounds that may adsorb to metallic parts of the autosampler.[5]
Aqueous Wash (Secondary) To remove any remaining polar residuesHPLC-grade water or a weak buffer.

Experimental Protocol: Autosampler Wash Optimization

  • Initial Wash: Start with a strong organic solvent wash. A recommended starting point is 100% Acetonitrile or a mixture of Acetonitrile/Isopropanol (1:1, v/v).

  • Increase Wash Volume and Cycles: If carryover persists, increase the wash volume (e.g., from 100 µL to 500-1000 µL) and the number of wash cycles (e.g., from 1 to 3).[4]

  • Incorporate an Acidic Modifier: For persistent issues, add a small percentage of formic acid (e.g., 0.1%) to your organic wash solvent.

  • Implement a Dual-Solvent Wash: Use a sequence of a strong organic wash followed by an aqueous wash to ensure complete removal of a wider range of potential contaminants.

  • Test for Effectiveness: After implementing a new wash protocol, inject a high-concentration Navitoclax sample followed by a series of blanks to verify the elimination of carryover. A validated LC-MS/MS method for Navitoclax demonstrated no carryover when injecting a blank after the upper limit of quantification standard.[6]

DOT Script for Wash Protocol Optimization:

G cluster_1 Wash Protocol Optimization start Persistent Navitoclax Carryover step1 Use Strong Organic Wash (e.g., ACN or IPA) start->step1 decision1 Carryover Resolved? step1->decision1 step2 Increase Wash Volume & Cycles decision1->step2 No end Carryover Minimized decision1->end Yes decision2 Carryover Resolved? step2->decision2 step3 Add Acidic Modifier (e.g., 0.1% FA) decision2->step3 No decision2->end Yes decision3 Carryover Resolved? step3->decision3 step4 Implement Dual-Solvent Wash (Organic then Aqueous) decision3->step4 No decision3->end Yes step4->end

Figure 2. Decision tree for optimizing autosampler wash protocols for Navitoclax.

Frequently Asked Questions (FAQs)

Q1: Besides the wash protocol, what other factors can contribute to Navitoclax carryover?

A1: Several factors beyond the wash protocol can contribute to carryover:

  • Injection Valve: Worn rotor seals in the injection valve can trap and retain sample, leading to carryover in subsequent injections. Regular maintenance and replacement of these seals are crucial.[7]

  • Sample Loop: Adsorption of Navitoclax to the sample loop can occur. If you suspect this, consider replacing the loop with one made of a different material (e.g., PEEK instead of stainless steel).[1]

  • Injection Volume: Overfilling the sample loop can lead to contamination of adjacent tubing and valves. Ensure your injection volume is appropriate for the loop size.[4]

  • Vials and Caps: Using high-quality, silanized glass vials and PTFE-sealed caps can minimize adsorption of the analyte to the vial surface.[4]

Q2: How often should I perform maintenance on my autosampler to prevent carryover?

A2: A proactive maintenance schedule is key to preventing carryover. Consider the following schedule as a starting point, and adjust based on your instrument's usage and the nature of your samples:

  • Daily: Before starting a sequence, purge the pump and ensure fresh mobile phase and wash solutions are in place.

  • Weekly: Clean the autosampler and inspect for any visible residue buildup.[4] Change the autosampler wash solvent regularly, for instance, on a weekly basis.[8]

  • Monthly: Perform a deep cleaning of the injection valve and associated tubing.[4]

  • Every 6 Months: Replace wearable parts like rotor seals, frits, and filters to prevent issues related to wear and tear.[4]

Q3: Can the sample diluent affect Navitoclax carryover?

A3: Yes, the sample diluent can significantly impact carryover. Since Navitoclax is poorly soluble in aqueous solutions, dissolving it in a diluent that is too weak can cause it to precipitate in the sample vial or within the autosampler flow path, leading to significant carryover issues.

  • Recommendation: Ensure your sample diluent has sufficient organic content to keep Navitoclax fully dissolved. A diluent that mimics the initial mobile phase composition is often a good choice. If using a high concentration of a non-volatile solvent like DMSO, be mindful of potential peak shape issues and ensure it is miscible with your mobile phase.

Q4: I'm still seeing carryover after optimizing my wash protocol. What should I do next?

A4: If carryover persists, a systematic troubleshooting approach is necessary:

  • Rule out the column: Replace the column with a new one of the same type to see if the carryover is eliminated. A fouled column can retain and slowly release the analyte.[1][7]

  • Check for system contamination: This could be in the mobile phase, solvent lines, or other components upstream of the injector. Prepare fresh mobile phases and purge the system thoroughly.

  • Investigate the injection mode: In some cases, switching from a partial loop injection to a full loop injection can eliminate carryover traced to the injection valve.

  • Sample ordering: As a temporary workaround, you can arrange your sample sequence from low to high concentrations. If a low concentration sample must follow a high one, inserting a blank injection between them can help mitigate the impact of carryover.[8]

References

Technical Support Center: Optimizing Electrospray Ionization for Navitoclax and its Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Navitoclax and its internal standard using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Navitoclax relevant to ESI-MS analysis?

A1: Navitoclax is a relatively large, hydrophobic small molecule. Its key properties are summarized in the table below. Understanding these properties is crucial for selecting appropriate solvents and optimizing ESI parameters.

PropertyValue
Molecular FormulaC₄₇H₅₅ClF₃N₅O₆S₃
Molar Mass974.61 g/mol
Charge State in Positive ESIPrimarily doubly charged [M+2H]²⁺ for enhanced sensitivity

Q2: What is a suitable internal standard for Navitoclax analysis?

A2: A stable isotope-labeled version of the analyte is the ideal internal standard. For Navitoclax, Navitoclax-d8 is a commonly used and commercially available internal standard that effectively compensates for matrix effects and variations in instrument response.[1]

Q3: What ionization mode is recommended for Navitoclax and its internal standard?

A3: Positive electrospray ionization (ESI+) mode is recommended for the analysis of Navitoclax and this compound.[1][2] This mode allows for the efficient formation of protonated molecular ions.

Q4: What are the recommended precursor and product ions for Navitoclax and this compound in MRM mode?

A4: For optimal sensitivity, the doubly charged precursor ion [M+2H]²⁺ is recommended for Navitoclax. For this compound, the singly charged precursor ion is typically used. The table below provides the specific mass-to-charge ratios (m/z) for Multiple Reaction Monitoring (MRM) experiments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Navitoclax487.8See Note Below
This compound983.1751.2

Note on Navitoclax Product Ion: While a published method mentions a product ion of m/z 742.06 from the 487.8 precursor, this is likely a specific fragment resulting from the dissociation of the doubly charged precursor. Users should infuse a standard solution of Navitoclax to determine the most abundant and stable product ion on their specific instrument. A detailed fragmentation analysis is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the ESI-MS analysis of Navitoclax and its internal standard.

Issue 1: Poor Signal Intensity or No Signal

Possible Causes & Solutions:

  • Incorrect ESI Source Parameters: The settings for your ESI source are critical. Start with the recommended parameters and optimize from there.

    • Solution: Refer to the Detailed Experimental Protocols section for recommended starting parameters for capillary voltage, gas flows, and temperature. Systematically adjust one parameter at a time while infusing a standard solution to find the optimal settings for your instrument.

  • Inappropriate Solvent Composition: The choice of mobile phase can significantly impact ionization efficiency.

    • Solution: Use reversed-phase solvents like acetonitrile and methanol with a small amount of acidic modifier (e.g., 0.1% formic acid) to promote protonation. Avoid non-polar solvents, which are not suitable for ESI.

  • Sample Concentration Too Low: The concentration of your analyte may be below the limit of detection of the instrument.

    • Solution: Prepare a dilution series of a known standard to determine the instrument's sensitivity. If necessary, concentrate your sample, but be mindful of potential matrix effects.

  • Clogged ESI Capillary: Particulates from the sample or mobile phase can block the emitter.

    • Solution: Follow the manufacturer's instructions for cleaning the ESI probe and capillary. Always filter your samples and mobile phases to prevent clogging.

Issue 2: High Background Noise or Baseline Drift

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents can lead to high background noise.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte.

    • Solution: Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering substances. Refer to the Detailed Experimental Protocols for a recommended protein precipitation procedure.

  • Insufficient System Equilibration: The LC-MS system may not be fully equilibrated before sample injection.

    • Solution: Ensure the system is equilibrated with the initial mobile phase conditions for a sufficient amount of time before starting your analytical run.

Issue 3: Inconsistent Peak Areas or Retention Times

Possible Causes & Solutions:

  • Poor Chromatographic Separation: Issues with the analytical column or mobile phase gradient can lead to inconsistent chromatography.

    • Solution: Ensure your LC method is robust. Check for column degradation, proper mobile phase composition, and consistent gradient delivery.

  • Sample Preparation Variability: Inconsistent sample preparation can introduce significant variability.

    • Solution: Standardize your sample preparation workflow. Use an internal standard (this compound) to correct for variations in extraction efficiency and injection volume.

  • Ion Suppression or Enhancement: Matrix effects can cause variability in ionization efficiency between samples.

    • Solution: Use a stable isotope-labeled internal standard like this compound. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and effective method for removing the majority of proteins from plasma samples prior to LC-MS analysis.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot Sample: In a microcentrifuge tube, add 100 µL of plasma.

  • Add Internal Standard: Spike the plasma sample with the internal standard (this compound) to a final concentration within the calibration range.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporate and Reconstitute (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Recommended LC-MS Parameters

These parameters are a good starting point for method development and can be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 - 0.5 mL/min
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute Navitoclax, then return to initial conditions for re-equilibration.
Injection Volume5 - 10 µL
Column Temperature40°C

Electrospray Ionization (ESI) and Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization ModePositive ESI
Capillary/Ion Spray Voltage4500 - 5500 V
Nebulizer Gas (e.g., N₂)40 - 60 psi
Drying Gas (e.g., N₂) Flow8 - 12 L/min
Drying Gas Temperature350 - 450°C
Collision Gas (e.g., Ar)Instrument dependent
Dwell Time50 - 100 ms

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc esi Electrospray Ionization (Positive Mode) lc->esi ms MS/MS Detection (MRM) esi->ms data Data Acquisition & Processing ms->data

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Troubleshooting_Signal_Loss cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Poor or No Signal Detected check_params Verify ESI Source Parameters start->check_params check_solvents Check Mobile Phase Composition start->check_solvents check_conc Assess Sample Concentration start->check_conc check_clog Inspect ESI Capillary for Clogs start->check_clog optimize_params Optimize Voltage, Gas, Temp. check_params->optimize_params use_rp_solvents Use ACN/MeOH with Acid check_solvents->use_rp_solvents concentrate_sample Concentrate Sample or Check LOD check_conc->concentrate_sample clean_capillary Clean/Replace Capillary check_clog->clean_capillary

Caption: Troubleshooting guide for addressing poor or no signal intensity.

References

dealing with contamination in LC-MS system when analyzing Navitoclax

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues when analyzing Navitoclax using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of contamination in my LC-MS system when analyzing Navitoclax?

A1: Common indicators of contamination include the appearance of ghost peaks in your chromatogram, an unusually high baseline, suppression or enhancement of the Navitoclax signal, and the presence of unexpected ions in the mass spectrum.[1][2][3] These issues can lead to inaccurate quantification and poor reproducibility.[4]

Q2: What are the likely sources of this contamination?

A2: Contamination can originate from various sources within the laboratory environment and the LC-MS system itself.[5][6] For a hydrophobic molecule like Navitoclax, potential sources include:

  • Sample Carryover: Due to its hydrophobic nature, Navitoclax can adsorb to surfaces in the autosampler, injector, and column, leading to carryover in subsequent blank or sample injections.[7][8][9]

  • Solvents and Additives: Impurities in solvents (even LC-MS grade), mobile phase additives, and water can introduce contaminants.[1][10] Common contaminants include polyethylene glycol (PEG) and plasticizers.[11][12]

  • Labware and Consumables: Plastic containers, pipette tips, vials, and filters can leach plasticizers and other chemicals into your samples and solvents.[10][13]

  • System Components: Contaminants can accumulate in various parts of the LC-MS system, including tubing, fittings, seals, and the ion source.[14][15]

Q3: Can the physicochemical properties of Navitoclax contribute to contamination?

A3: Yes, the properties of Navitoclax can influence contamination. Navitoclax is a large, hydrophobic molecule, which increases its propensity to adsorb to non-polar surfaces within the LC system, such as PEEK tubing, injector components, and the stationary phase of the analytical column.[16] This adsorption can lead to significant carryover and the appearance of ghost peaks.

Troubleshooting Guides

Issue 1: Ghost Peaks Corresponding to Navitoclax in Blank Injections

This is a classic sign of sample carryover.

Troubleshooting Steps:

  • Confirm Carryover: Inject a sequence of a high concentration Navitoclax standard, followed by several blank injections. A decreasing peak area of Navitoclax across the blank injections confirms carryover.[7]

  • Optimize Wash Solvents: The autosampler wash solution should be strong enough to solubilize Navitoclax. A mixture of organic solvents, such as isopropanol and acetonitrile, is often more effective than methanol alone for cleaning the injection needle and loop.

  • Increase Wash Volume and Cycles: Increase the volume of the needle wash and the number of wash cycles in your autosampler program.

  • Systematic Flushing: If carryover persists, flush the entire LC system with a strong organic solvent. Isopropanol is a good choice for removing hydrophobic compounds.[17]

Issue 2: High Baseline Noise and Unidentified Peaks in the Mass Spectrum

This often points to contamination from solvents, labware, or the LC-MS system itself.

Troubleshooting Steps:

  • Isolate the Source: Systematically isolate different components of the LC-MS system to pinpoint the source of contamination.

    • MS Direct Infusion: Infuse the mobile phase directly into the mass spectrometer, bypassing the LC system. If the contamination is still present, the issue lies with the mobile phase or the MS source.

    • LC without Column: If the direct infusion is clean, connect the LC to the MS without the analytical column. If the contamination appears, the source is likely the LC pump, tubing, or autosampler.

    • Column Contamination: If the system is clean without the column, the contamination is likely accumulating on and eluting from the analytical column.

  • Check Solvents and Reagents: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1][2] Use solvents from glass bottles to avoid plasticizer contamination.[12]

  • Inspect Labware: Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent before use. Avoid using plastic containers for storing solvents.[18] If using plastic pipette tips, rinsing the tip with the solvent before use can help reduce plasticizer contamination.[13]

  • Clean the Ion Source: The ion source is a common site for contamination buildup. Follow the manufacturer's instructions to clean the ion source components.[15]

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters for Navitoclax analysis.

ParameterValueReference
Molecular Formula C₄₇H₅₅ClF₃N₅O₆S₃[19]
Molecular Weight 974.61 g/mol [19]
Monoisotopic Mass 973.28 g/mol
Precursor Ion ([M+H]⁺) m/z 974.6
Product Ions (Example) m/z 487.76, 742.06[7]

Experimental Protocols

Protocol 1: General LC System Flushing for Hydrophobic Contamination

This protocol is designed to remove hydrophobic contaminants like Navitoclax from the LC system.

Materials:

  • LC-MS grade isopropanol (IPA)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

Procedure:

  • Remove the Column: Disconnect the analytical column and replace it with a union.

  • Prepare Flushing Solvents:

    • Solvent A: 100% LC-MS grade water

    • Solvent B: 100% LC-MS grade isopropanol

  • Flush the System:

    • Purge the pumps with the new solvents.

    • Run a gradient from 100% Solvent A to 100% Solvent B over 20 minutes at a flow rate of 0.5 mL/min.

    • Hold at 100% Solvent B for at least 60 minutes.

    • Gradually return to the initial mobile phase composition.

  • For Persistent Contamination: A more aggressive flush can be performed using a mixture of isopropanol, acetonitrile, and acetone (e.g., 45:45:10 v/v/v).[20]

Protocol 2: Ion Source Cleaning

Regular cleaning of the ion source is crucial to maintain sensitivity and reduce background noise. Always refer to your specific instrument manual for detailed instructions.

General Steps:

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassemble the Ion Source: Carefully remove the ion source components, such as the spray shield, capillary, and cone.

  • Clean the Components:

    • Sonciate the metal parts in a sequence of solvents: first with a 50:50 mixture of methanol:water, followed by 100% methanol, and finally 100% acetonitrile.

    • Wipe down other components with lint-free cloths dampened with the appropriate solvent.

  • Reassemble and Pump Down: Carefully reassemble the ion source, and follow the manufacturer's instructions to pump down the system.

  • Calibrate: After cleaning, it is essential to recalibrate the mass spectrometer.

Visualizations

Contamination_Troubleshooting_Workflow start Contamination Suspected (Ghost Peaks, High Baseline) q1 Isolate the Source: MS Direct Infusion of Mobile Phase start->q1 ms_contaminated Contamination in MS or Mobile Phase q1->ms_contaminated Contaminated lc_system_check Isolate the Source: LC-MS without Column q1->lc_system_check Clean action1 Prepare Fresh Mobile Phase Clean Ion Source ms_contaminated->action1 lc_contaminated Contamination in LC System (Pumps, Tubing, Autosampler) lc_system_check->lc_contaminated Contaminated column_contaminated Contamination on Analytical Column lc_system_check->column_contaminated Clean action2 Flush LC System Optimize Wash Solvents lc_contaminated->action2 action3 Clean or Replace Column column_contaminated->action3 end_node System Clean action1->end_node action2->end_node action3->end_node

Caption: A workflow for troubleshooting contamination in an LC-MS system.

Navitoclax_Analysis_Workflow cluster_prep Sample & System Preparation cluster_analysis LC-MS Analysis cluster_data Data Review sample_prep Sample Preparation Use glass vials and pipette tips Minimize plastic use injection Injection Optimized wash protocol (Strong solvent, high volume) sample_prep->injection solvent_prep Mobile Phase Preparation Use fresh, high-purity solvents Use glass reservoirs system_prep System Conditioning Flush with strong solvent Equilibrate column thoroughly solvent_prep->system_prep system_prep->injection separation Chromatographic Separation Use of guard column Appropriate gradient injection->separation detection MS Detection Regular source cleaning Monitor for contaminants separation->detection data_review Data Analysis Check blanks for carryover Monitor baseline noise detection->data_review

Caption: A preventative workflow for minimizing contamination during Navitoclax analysis.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Navitoclax: LC-MS/MS vs. HPLC-UV Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Navitoclax, a potent Bcl-2 family inhibitor, in biological matrices. The focus is on method validation according to the guidelines set forth by the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH), with the current prevailing standard being the ICH M10 guideline.[1][2][3] This document will delve into a validated high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Navitoclax and compare its performance characteristics with a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for a similar Bcl-2 inhibitor, Venetoclax. This comparison will highlight the respective advantages and limitations of each technique for bioanalysis in a drug development setting.

Data Presentation: A Comparative Overview

The following tables summarize the key validation parameters for a published LC-MS/MS method for Navitoclax and a published HPLC-UV method for Venetoclax. This allows for a direct comparison of their performance characteristics.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Navitoclax in Human Plasma

Validation ParameterPerformance Data
Linearity Range 5 - 5,000 ng/mL
Accuracy 89.5% - 104.9%[4]
Precision (CV%) ≤ 11%[4]
Selectivity No significant interference from endogenous plasma components.
Lower Limit of Quantification (LLOQ) 5 ng/mL
Internal Standard (IS) Navitoclax-d8[4]
Sample Preparation Protein Precipitation[4]
Run Time 3 minutes[4]
Long-Term Stability At least 34 months at -70°C[4]

Table 2: Performance Characteristics of a Validated HPLC-UV Method for Venetoclax in Human Plasma

Validation ParameterPerformance Data
Linearity Range 0.25 - 10 µg/mL (250 - 10,000 ng/mL)[5]
Accuracy -2.8% to 1.6% (expressed as % deviation from nominal)[5]
Precision (CV%) Intra-day: 0.8% - 4.1%, Inter-day: 1.3% - 3.3%[5]
Selectivity Satisfactory separation from endogenous components.
Lower Limit of Quantification (LLOQ) 10 ng/mL
Internal Standard (IS) Ibrutinib[5]
Sample Preparation Protein Precipitation[5]
Run Time Not explicitly stated, but typically longer than LC-MS/MS.
Recovery > 97.2%[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and evaluation of bioanalytical assays. Below are the experimental protocols for the referenced LC-MS/MS method for Navitoclax.

Experimental Protocol: LC-MS/MS Method for Navitoclax

1. Sample Preparation (Protein Precipitation) [4]

  • To 50 µL of human plasma, add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions [4]

  • HPLC System: A system capable of delivering a stable and reproducible gradient.

  • Analytical Column: Waters Acquity UPLC BEH C18 column.[4]

  • Mobile Phase: A suitable mobile phase for reversed-phase chromatography.

  • Flow Rate: A constant flow rate appropriate for the column dimensions.

  • Injection Volume: A small, precise volume of the prepared sample.

3. Mass Spectrometric Conditions [4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Navitoclax and its internal standard.

Mandatory Visualizations

To visually represent the workflows and relationships discussed, the following diagrams have been generated using the DOT language.

Bioanalytical_Method_Validation_Workflow cluster_guidelines Governing Guidelines cluster_validation_parameters Core Validation Parameters EMA EMA Guideline ICH_M10 ICH M10 Guideline EMA->ICH_M10 Superseded by Full_Validation Full Method Validation ICH_M10->Full_Validation Selectivity Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Stability Stability Method_Development Method Development Method_Development->Full_Validation Full_Validation->Selectivity Full_Validation->Linearity Full_Validation->Accuracy Full_Validation->Precision Full_Validation->LLOQ Full_Validation->Stability Sample_Analysis Routine Sample Analysis Full_Validation->Sample_Analysis Reporting Reporting Sample_Analysis->Reporting

Caption: Bioanalytical method validation workflow as per EMA/ICH guidelines.

Sample_Analysis_Workflow Sample_Collection Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (e.g., C18 Column) Sample_Preparation->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination

Caption: General workflow for bioanalytical sample analysis.

References

Navitoclax Quantification: A Comparison of Bioanalytical Methods for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the quantitative analysis of the Bcl-2 inhibitor, Navitoclax, with a focus on the superior accuracy and precision achieved using a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Navitoclax, a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Accurate and precise measurement of Navitoclax in biological matrices is critical for pharmacokinetic studies, drug development, and clinical monitoring. This document outlines the performance of a validated LC-MS/MS method employing a deuterated internal standard (Navitoclax-d8) and contrasts it with an alternative method using a non-deuterated internal standard, highlighting the advantages of the former in achieving reliable and robust results.

Superior Accuracy and Precision with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. This approach offers significant advantages over the use of structurally similar but non-isotopically labeled internal standards. The deuterated standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects, leading to more effective compensation for variations during sample preparation and analysis.[1][2][3]

A validated LC-MS/MS method for Navitoclax in human plasma using this compound as the internal standard has demonstrated excellent accuracy and precision. The assay was found to be accurate within a range of 89.5% to 104.9% and precise with a coefficient of variation (CV) of ≤11%.[4][5][6] These results underscore the reliability of this method for demanding research and clinical applications.

Quantitative Performance Data

The following table summarizes the accuracy and precision data from a validated LC-MS/MS method for Navitoclax quantification using a deuterated internal standard.

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (%)Precision (CV, %)
Lower Limit of Quantitation (LLOQ)589.5 - 104.9≤11
Low QC1589.5 - 104.9≤11
Medium QC40089.5 - 104.9≤11
High QC400089.5 - 104.9≤11

Table 1: Accuracy and precision of Navitoclax quantification using a deuterated internal standard. Data sourced from Scott et al., 2022.[4][5][6]

Alternative Method: Non-Deuterated Internal Standard

An alternative approach for Navitoclax quantification involves the use of a structurally related but non-deuterated internal standard, such as ketoconazole. While this method can provide acceptable results, it is more susceptible to differential matrix effects and variations in ionization efficiency between the analyte and the internal standard, which can compromise accuracy and precision.

A study describing the simultaneous quantification of Navitoclax and Doxorubicin in rat plasma utilized ketoconazole as the internal standard for Navitoclax. While validated, the inherent differences in the physicochemical properties between Navitoclax and ketoconazole can lead to less reliable correction for analytical variability compared to a deuterated standard.

Experimental Protocols

Method 1: Navitoclax Quantification with Deuterated Internal Standard

This section details the experimental protocol for the validated LC-MS/MS method for the quantification of Navitoclax in human plasma using this compound as the internal standard.

1. Sample Preparation:

  • To 50 µL of human plasma, add 200 µL of acetonitrile containing 500 ng/mL of this compound.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at 1200 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography:

  • Column: Waters Acquity UPLC BEH C18

  • Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent and aqueous buffer.

  • Flow Rate: Optimized for separation, typically around 0.5 mL/min.

  • Injection Volume: 5 µL

  • Run Time: Approximately 3 minutes.

3. Mass Spectrometry:

  • Instrument: SCIEX 4500 triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI)

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Navitoclax and this compound.

G Experimental Workflow for Navitoclax Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Human Plasma is_addition Add 200 µL Acetonitrile with this compound (IS) plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge (1200 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL onto LC-MS/MS System supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (ESI+, MRM) chromatography->detection quantification Quantification using Analyte/IS Peak Area Ratio detection->quantification G Navitoclax Signaling Pathway cluster_pro_survival Anti-Apoptotic cluster_pro_apoptotic Pro-Apoptotic cluster_effector Apoptotic Cascade Bcl2 Bcl-2 / Bcl-xL / Bcl-w Bim BIM Bcl2->Bim Sequesters Bak BAK / BAX Bim->Bak Activates Mito Mitochondrial Outer Membrane Permeabilization Bak->Mito CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis Navitoclax Navitoclax Navitoclax->Bcl2 Inhibits

References

A Guide to Assessing the Linearity and Range of a Navitoclax Bioanalytical Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is paramount to ensure the reliability and accuracy of pharmacokinetic and toxicokinetic data. A critical component of this validation is the assessment of linearity and the analytical range of the assay. This guide provides a comprehensive overview of the experimental protocol and data evaluation for determining the linearity of a Navitoclax bioanalytical assay, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and robust analytical technique for this purpose.

Understanding Linearity and Range in Bioanalytical Assays

In the context of a bioanalytical method, linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.[1][2] The range of the assay is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be accurate, precise, and linear.[3] Establishing a reliable linear range is a fundamental requirement of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]

A well-defined linear range ensures that the concentration of Navitoclax in study samples can be accurately quantified. For Navitoclax, a Bcl-2 family inhibitor being evaluated in various cancer therapies, precise measurement of its concentration in biological matrices like plasma is crucial for understanding its pharmacokinetic profile.[7][8]

Experimental Protocol for Linearity and Range Assessment

The following protocol for assessing the linearity and range of a Navitoclax bioanalytical assay is based on established regulatory guidelines and published methodologies for Navitoclax quantification.[7][9][10]

1. Preparation of Calibration Standards:

  • Prepare a stock solution of Navitoclax in an appropriate organic solvent.

  • Perform serial dilutions of the stock solution to create a series of working solutions.

  • Spike a biological matrix (e.g., human plasma) with the working solutions to create a set of at least six to eight non-zero calibration standards. The concentrations should span the expected analytical range. For a previously validated Navitoclax assay, this range was 5-5000 ng/mL.[7][8][11]

  • A blank sample (matrix with no analyte) and a zero sample (matrix with internal standard) should also be prepared.

2. Sample Preparation and Extraction:

  • A common and efficient method for Navitoclax extraction from plasma is protein precipitation.[7][8]

  • To an aliquot of each calibration standard, add a precipitation agent (e.g., acetonitrile) containing a suitable internal standard (e.g., Navitoclax-d8).[7][8]

  • Vortex the samples to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared samples into an LC-MS/MS system.

  • Chromatographic Separation: Employ a suitable analytical column, such as a Waters Acquity UPLC BEH C18 column, to separate Navitoclax and its internal standard from endogenous matrix components.[7][8] An isocratic mobile phase, for instance, a mixture of acetonitrile, water, and formic acid, can be used.[7]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for sensitive and selective detection.[7][8] The MRM transitions for Navitoclax and its internal standard should be optimized.

4. Data Analysis and Acceptance Criteria:

  • For each calibration standard, determine the peak area ratio of Navitoclax to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Navitoclax.

  • Perform a linear regression analysis on the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the accuracy at the lower end of the range.

  • The correlation coefficient (r) or coefficient of determination (r²) should be close to 1 (typically >0.99).

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration, except for the Lower Limit of Quantitation (LLOQ), where ±20% is acceptable.[3]

  • At least 75% of the non-zero calibration standards must meet this accuracy criterion.[3]

Data Presentation: Linearity of the Navitoclax Bioanalytical Assay

The following table presents representative data from a linearity assessment of a Navitoclax bioanalytical assay.

Calibration StandardNominal Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
15.004.8597.0
210.010.3103.0
350.051.5103.0
425024296.8
5100098598.5
625002580103.2
740004120103.0
85000495099.0

Regression Analysis:

  • Regression Model: Linear, weighted by 1/x²

  • Correlation Coefficient (r): 0.9995

Visualizations

The following diagrams illustrate the experimental workflow for assessing linearity and the concept of a calibration curve.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare Navitoclax Stock & Working Solutions B Spike Biological Matrix to Create Calibration Standards A->B C Protein Precipitation with Internal Standard B->C D Centrifugation C->D E Transfer Supernatant D->E F LC-MS/MS Analysis E->F G Peak Area Integration F->G H Construct Calibration Curve G->H I Linear Regression Analysis H->I J Assess Acceptance Criteria I->J

Caption: Workflow for Linearity and Range Assessment of a Navitoclax Bioanalytical Assay.

G xaxis Nominal Concentration (ng/mL) yaxis Peak Area Ratio (Analyte/IS) p1 p5 p1->p5 p2 p3 p4 origin->xaxis origin->yaxis lab_x LLOQ lab_y ULOQ title Idealized Calibration Curve

Caption: Conceptual Diagram of a Calibration Curve for a Bioanalytical Assay.

References

Stability of Navitoclax in Human Plasma: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Navitoclax stability under various storage conditions reveals crucial handling requirements for accurate bioanalytical results. This guide provides a detailed comparison of Navitoclax stability at room temperature, refrigerated, and frozen states, supported by experimental data to inform best practices in drug development and clinical research.

Navitoclax, a potent Bcl-2 family inhibitor, is a key compound in oncology research. Accurate quantification of Navitoclax in human plasma is paramount for pharmacokinetic and pharmacodynamic studies. The stability of the analyte in biological matrices is a critical factor that can significantly impact the reliability of these measurements. This guide synthesizes available data on the stability of Navitoclax in human plasma under different storage scenarios to provide researchers, scientists, and drug development professionals with a clear understanding of optimal sample handling and storage protocols.

Comparative Stability of Navitoclax in Plasma

The stability of Navitoclax in human plasma has been evaluated under several temperature conditions, ranging from room temperature to deep freeze, as well as after multiple freeze-thaw cycles. The following table summarizes the quantitative data on Navitoclax stability, highlighting the percentage of degradation or recovery under each condition.

Storage ConditionDurationAnalyte ConcentrationStability Outcome
Room TemperatureUp to 6 hoursLow QC (15 ng/mL) & High QC (4000 ng/mL)Stable
Refrigerated (4°C)Up to 24 hoursLow QC (15 ng/mL) & High QC (4000 ng/mL)Stable
Frozen (-20°C)Up to 7 daysLow QC (15 ng/mL) & High QC (4000 ng/mL)Stable
Frozen (-70°C)At least 34 monthsLow QC & High QCStable[1]
Freeze-Thaw Cycles (-70°C)3 cyclesLow QC & High QCStable[1]
Processed Samples (5°C)26 hoursLow QC & High QCUnstable (34.6% and 25.1% difference in mean concentration for low and high QC, respectively)[1]

Experimental Protocols

The stability of Navitoclax in plasma is typically assessed as part of a comprehensive bioanalytical method validation. The key experimental protocol involves the use of a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of Navitoclax in plasma samples that have been subjected to various storage conditions.

Method for Quantitative Analysis of Navitoclax in Human Plasma

A sensitive and reliable LC-MS/MS method has been developed for the quantitation of Navitoclax in human plasma.[1]

  • Sample Preparation: Protein precipitation is a common method for extracting Navitoclax from plasma. This typically involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins, followed by centrifugation to separate the supernatant containing the drug.

  • Chromatographic Separation: The separation of Navitoclax and an internal standard (e.g., Navitoclax-d8) is achieved using a C18 analytical column with an isocratic mobile phase.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization mode is used for the detection and quantification of Navitoclax. The assay is validated for a specific range, for instance, 5-5,000 ng/mL, with demonstrated accuracy and precision.[1]

Stability Testing Protocol

To evaluate the stability of Navitoclax under different conditions, Quality Control (QC) samples at low and high concentrations are prepared in human plasma and subjected to the following conditions:

  • Bench-Top (Room Temperature) Stability: QC samples are kept at room temperature for a specified period (e.g., up to 6 hours) before processing and analysis to simulate the conditions of sample handling on a laboratory bench.

  • Refrigerated Stability: QC samples are stored at 4°C for a defined duration (e.g., up to 24 hours) to assess stability under short-term refrigerated storage.

  • Frozen Stability: QC samples are stored at various frozen temperatures (-20°C and -70°C) for extended periods to determine long-term stability.

  • Freeze-Thaw Stability: The stability of Navitoclax is evaluated after subjecting QC samples to multiple freeze-thaw cycles (e.g., three cycles from -70°C to room temperature).

  • Post-Processing Stability: The stability of the extracted (processed) samples is assessed by leaving them in the autosampler at a controlled temperature (e.g., 5°C) for a certain duration before injection into the LC-MS/MS system.

The concentration of Navitoclax in the test samples is then compared to that of freshly prepared control samples. The analyte is considered stable if the mean concentration of the test samples is within a predefined percentage (e.g., ±15%) of the nominal concentration.

Experimental Workflow and Data Analysis

The following diagram illustrates the typical workflow for assessing the stability of Navitoclax in plasma.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation A Spike Human Plasma with Navitoclax (Low & High QC) B Room Temperature A->B C Refrigerated (4°C) A->C D Frozen (-20°C & -70°C) A->D E Freeze-Thaw Cycles A->E F Protein Precipitation B->F C->F D->F E->F G LC-MS/MS Analysis F->G H Compare with Freshly Prepared Controls G->H I Determine Stability (% Recovery) H->I

Caption: Experimental workflow for Navitoclax plasma stability testing.

Conclusion and Recommendations

The stability of Navitoclax in human plasma is highly dependent on the storage temperature and handling procedures. While Navitoclax is stable for extended periods when stored at -70°C and can withstand a limited number of freeze-thaw cycles, it exhibits instability in processed samples at refrigerated temperatures.

Based on the available data, the following recommendations are crucial for ensuring the integrity of plasma samples for Navitoclax analysis:

  • Short-term Storage: For short-term storage prior to analysis, it is advisable to keep plasma samples on ice or refrigerated at 4°C and process them as soon as possible.

  • Long-term Storage: For long-term storage, plasma samples should be frozen and maintained at -70°C or lower.[1]

  • Freeze-Thaw Cycles: To avoid potential degradation, the number of freeze-thaw cycles should be minimized, with evidence supporting stability for up to three cycles.[1]

  • Processed Samples: Once the samples are processed (e.g., after protein precipitation), they should be analyzed promptly, as prolonged storage at refrigerated temperatures can lead to significant degradation of Navitoclax.[1]

Adherence to these guidelines will help to ensure the accuracy and reliability of Navitoclax concentration measurements in plasma, which is essential for the successful clinical development and therapeutic monitoring of this important anti-cancer agent. Further studies to definitively establish the stability of unprocessed Navitoclax at room temperature and 4°C for longer durations would be beneficial to provide more comprehensive guidance.

References

The Gold Standard for Navitoclax Bioanalysis: Justification for a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of analytical strategies reveals the superior accuracy and reliability of using a stable isotope-labeled internal standard for the quantification of the Bcl-2 inhibitor Navitoclax in complex biological matrices. This guide provides researchers, scientists, and drug development professionals with supporting experimental data and detailed protocols to justify the adoption of this best-practice approach.

In the realm of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. For the targeted anti-cancer agent Navitoclax, a potent inhibitor of the Bcl-2 family of proteins, the use of a stable isotope-labeled (SIL) internal standard, specifically Navitoclax-d8, has emerged as the gold standard. This guide delves into the rationale behind this preference, presenting a comparative overview and empirical data that underscore the advantages of this approach over other methods.

Unveiling the Superiority: Performance Data at a Glance

The primary justification for employing a SIL internal standard lies in its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation and matrix effects. This leads to significantly improved accuracy and precision. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Navitoclax using this compound as an internal standard has demonstrated excellent performance characteristics, as summarized in the table below.

ParameterPerformance MetricResult
Linearity Assay Range5 - 5000 ng/mL
Accuracy % Accuracy89.5 - 104.9%[1][2]
Precision Coefficient of Variation (CV)≤11%[1][2]
Recovery Not explicitly stated, but compensated for by the SIL-IS-
Matrix Effect Minimized through the use of a co-eluting SIL-IS-
Long-Term Stability Frozen Plasma (-70°C)At least 34 months[1][2]

Table 1: Quantitative performance data from a validated LC-MS/MS method for Navitoclax using a stable isotope-labeled internal standard (this compound).[1][2]

The tight control over accuracy and precision, as evidenced by the low coefficient of variation, is a direct consequence of the SIL internal standard's ability to correct for potential inconsistencies during sample processing and analysis.[3][4]

The "Ideal" Internal Standard: Why Structure Matters

An ideal internal standard should have physicochemical properties as close as possible to the analyte.[5] A SIL internal standard is structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, carbon-13, nitrogen-15).[4] This near-identical nature ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization, effectively canceling out variations that could otherwise lead to erroneous quantification.[3][6]

In contrast, using a structurally analogous internal standard, which is a different molecule with similar but not identical properties, can introduce variability. Differences in extraction efficiency, chromatographic retention time, and ionization response between the analog and the analyte can lead to less accurate and precise results, especially in complex biological matrices where matrix effects can be unpredictable.[7]

A Step-by-Step Guide: The Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Navitoclax in human plasma using a stable isotope-labeled internal standard. This process is designed for high-throughput analysis while maintaining the highest standards of accuracy and reliability.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (Triple Quadrupole) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Navitoclax / this compound) Integrate->Ratio Quantify Quantify Navitoclax Concentration (using Calibration Curve) Ratio->Quantify

Figure 1: Workflow for Navitoclax quantification.

Detailed Experimental Protocol

The following protocol is based on a validated method for the determination of Navitoclax in human plasma.[1][2]

1. Sample Preparation:

  • To 50 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate for analysis.

2. Liquid Chromatography Conditions:

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized for separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Run Time: Approximately 3 minutes.[1][2]

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: SCIEX 4500 triple quadrupole mass spectrometer or equivalent.[1][2]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Navitoclax: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on instrument tuning).

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined based on instrument tuning, shifted by +8 Da from Navitoclax).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of Navitoclax. The inherent ability of a SIL-IS to accurately correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable data essential for clinical and research applications. The provided experimental data and detailed protocol offer a robust framework for laboratories to implement this best-practice approach, ultimately contributing to a more accurate understanding of Navitoclax's pharmacokinetic and pharmacodynamic properties.

References

Comparative Recovery Analysis of Navitoclax and Navitoclax-d8 from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recovery of Navitoclax and its deuterated analog, Navitoclax-d8, from human plasma. The information presented is based on established bioanalytical methods and serves as a practical resource for researchers involved in the quantification of Navitoclax for pharmacokinetic and other studies.

Navitoclax is a potent inhibitor of the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins and is under investigation for the treatment of various cancers.[1][2][3][4] Accurate quantification of Navitoclax in plasma is crucial for understanding its pharmacokinetic profile. In such analyses, a stable isotope-labeled internal standard, such as this compound, is commonly employed to ensure precision and accuracy.[1][5]

The fundamental principle behind using a deuterated internal standard is that its physicochemical properties are nearly identical to the unlabeled analyte. Consequently, this compound is expected to exhibit the same behavior as Navitoclax during sample preparation, including extraction from plasma. This ensures that any variability or loss of the analyte during the extraction process is mirrored by the internal standard, allowing for reliable quantification. While minor differences due to the deuterium isotope effect are theoretically possible, they are generally considered negligible in the context of bioanalytical recovery.[6][7]

Quantitative Data Summary

The use of this compound as an internal standard is predicated on the assumption of equivalent recovery with Navitoclax. The data presented in bioanalytical method validation studies, therefore, focuses on the overall performance of the assay rather than a direct comparison of the recovery percentages of the analyte and the internal standard. The acceptance criteria for accuracy and precision in these validated methods inherently support the principle of equivalent recovery.

AnalyteInternal StandardExpected Recovery RatioRationale
NavitoclaxThis compound1:1Near-identical physicochemical properties leading to equivalent behavior during sample extraction.[1][6][7]

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Navitoclax in human plasma utilizes this compound as an internal standard.[1] The following protocol is based on this established methodology.

Plasma Sample Preparation by Protein Precipitation

This method is widely used for its simplicity and effectiveness in removing proteins from plasma samples prior to LC-MS/MS analysis.[1][8][9][10]

Materials:

  • Human plasma samples containing Navitoclax

  • This compound internal standard solution (in acetonitrile)

  • Acetonitrile (HPLC grade)

  • Borosilicate glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a 50 µL aliquot of the human plasma sample into a borosilicate glass test tube.[1]

  • Add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at a concentration of 500 ng/mL).[1] For blank samples, add 200 µL of acetonitrile without the internal standard.[1]

  • Vortex-mix the samples to ensure thorough mixing and precipitation of plasma proteins.[1]

  • Centrifuge the samples at approximately 1200 xg for 10 minutes at ambient temperature to pellet the precipitated proteins.[1]

  • Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.[1]

  • Inject a 5 µL volume of the supernatant onto the LC-MS/MS system.[1]

LC-MS/MS Analysis

The separation and detection of Navitoclax and this compound are achieved using a UPLC system coupled with a triple quadrupole mass spectrometer.[1]

Instrumentation:

  • Waters Acquity UPLC BEH C18 column[1]

  • SCIEX 4500 triple quadrupole mass spectrometer with a Turbo V ion source[1]

Chromatographic Conditions:

  • Mobile Phase: Isocratic flow (specific composition to be optimized based on the system)[1]

  • Run Time: Approximately 3.0 minutes[1]

  • Retention Time: Approximately 1.0 minute for both Navitoclax and this compound[1]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI)[1]

  • Detection: Multiple Reaction Monitoring (MRM)[1]

  • Calibration: The calibration curve is constructed by plotting the peak area ratio of Navitoclax to this compound against the concentration of Navitoclax.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the plasma sample preparation and analysis workflow.

experimental_workflow cluster_sample_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 200 µL Acetonitrile with this compound plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge (1200 xg, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_separation UPLC Separation (C18 Column) inject->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: Workflow for Navitoclax and this compound extraction and analysis.

Navitoclax Signaling Pathway

Navitoclax functions by inhibiting anti-apoptotic Bcl-2 family proteins, thereby promoting apoptosis.

signaling_pathway cluster_apoptosis Apoptosis Regulation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bim Bim / Bak (Pro-apoptotic) Bcl2->Bim Inhibits Apoptosis Apoptosis Bim->Apoptosis Induces Navitoclax Navitoclax Navitoclax->Bcl2 Inhibits

Caption: Navitoclax mechanism of action in promoting apoptosis.

References

Navigating Navitoclax Quantification: A Comparative Guide to Overcoming Metabolite Interference

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the B-cell lymphoma-2 (Bcl-2) inhibitor Navitoclax, accurate quantification is paramount for pharmacokinetic and pharmacodynamic assessments. A significant challenge in this process arises from the in vivo biotransformation of Navitoclax into various metabolites, which can potentially interfere with the analytical measurements of the parent drug. This guide provides a comparative overview of analytical methodologies, focusing on their ability to distinguish Navitoclax from its metabolites and ensure reliable quantification.

Navitoclax undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. While the complete metabolic profile is not fully elucidated in publicly available literature, hydroxylation is a common metabolic pathway for similar compounds, leading to the formation of hydroxylated metabolites. These metabolites may have similar physicochemical properties to the parent drug, posing a challenge for chromatographic separation and potentially leading to overestimation of Navitoclax concentrations if the analytical method lacks sufficient selectivity.

Comparison of Analytical Methodologies

The current gold standard for the quantification of Navitoclax in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological fluids. However, the effectiveness of an LC-MS/MS method in mitigating metabolite interference is highly dependent on the specific chromatographic conditions and mass spectrometric parameters employed.

Below is a comparison of key performance characteristics of published LC-MS/MS methods for Navitoclax quantification. It is important to note that while these methods have been validated for the parent drug, their specific ability to separate and independently quantify metabolites has not been uniformly reported.

ParameterMethod A (LC-MS/MS)Method B (LC-MS/MS)
Lower Limit of Quantification (LLOQ) 5 ng/mL[1]0.75 ng/mL
Linear Range 5 - 5000 ng/mL[1]0.75 - 1000 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) ≤ 15%≤ 15%
Sample Preparation Protein Precipitation[1]Protein Precipitation
Chromatographic Column C18 Reverse-Phase[1]C18 Reverse-Phase
Metabolite Separation Not explicitly detailedNot explicitly detailed

Note: The data presented is a summary from various sources and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Representative LC-MS/MS Method for Navitoclax Quantification

This protocol is a generalized representation based on commonly employed techniques for Navitoclax bioanalysis.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of Navitoclax).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute Navitoclax, and then return to initial conditions for column re-equilibration. The specific gradient profile needs to be optimized to achieve separation from potential metabolites.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for Navitoclax and the internal standard are monitored. For example, for Navitoclax, a potential transition could be m/z 974.4 -> 721.3. These transitions must be optimized for the specific instrument being used.

Addressing Metabolite Interference

To confidently assess the impact of metabolites on Navitoclax quantification, the following strategies are recommended:

  • Metabolite Identification: The first crucial step is to identify the major metabolites of Navitoclax in the species and matrix of interest. This can be achieved through in vitro studies using liver microsomes or hepatocytes, followed by high-resolution mass spectrometry to elucidate the structures of the biotransformation products.

  • Chromatographic Resolution: Once the key metabolites are identified, the chromatographic method must be optimized to achieve baseline separation between Navitoclax and these metabolites. This may involve experimenting with different column chemistries (e.g., phenyl-hexyl, pentafluorophenyl), mobile phase compositions, and gradient profiles.

  • Mass Spectrometric Specificity: While chromatography provides physical separation, mass spectrometry offers an additional layer of specificity. By selecting unique MRM transitions for both Navitoclax and its metabolites, it is possible to quantify each compound individually, even if they are not fully resolved chromatographically. However, this requires that the metabolites do not undergo in-source fragmentation to produce ions that are identical to the Navitoclax precursor or product ions.

Visualizing the Workflow and Signaling Pathway

To aid in understanding the experimental process and the mechanism of action of Navitoclax, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for Navitoclax quantification.

navitoclax_pathway cluster_apoptosis Apoptosis Regulation Bcl2 Bcl-2 Family (Bcl-2, Bcl-xL, Bcl-w) Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibition CytoC Cytochrome c Release Bax_Bak->CytoC Activation Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Navitoclax Navitoclax Navitoclax->Bcl2 Inhibition

Caption: Navitoclax mechanism of action.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。